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  • Product: 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine
  • CAS: 137469-75-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine: A Methodological Whitepaper

Executive Summary The synthesis of highly functionalized secondary benzylamines, such as 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (also known as 2-methoxy-5-nitro-N-methylbenzylamine), is a critical transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized secondary benzylamines, such as 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (also known as 2-methoxy-5-nitro-N-methylbenzylamine), is a critical transformation in medicinal chemistry. Compounds bearing this specific pharmacophore are frequently utilized as versatile building blocks in the development of complex macrocycles and kinase spectrum selective inhibitors[1]. This whitepaper outlines a highly optimized, self-validating protocol for the synthesis of this compound via the direct reductive amination of 2-methoxy-5-nitrobenzaldehyde with methylamine.

Retrosynthetic Strategy and Mechanistic Rationale

The most atom-economical and scalable route to secondary benzylamines is the reductive amination of the corresponding benzaldehyde[2]. The reaction proceeds via a two-stage mechanism:

  • Condensation: Nucleophilic attack of methylamine on 2-methoxy-5-nitrobenzaldehyde, followed by dehydration to form an intermediate imine (Schiff base).

  • Reduction: Hydride transfer to the protonated imine (iminium ion) to yield the final secondary amine.

Causality in Reagent Selection

The choice of reducing agent is the primary determinant of reaction success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the optimal hydride source. Unlike sodium borohydride (NaBH₄), which is highly reactive and prone to prematurely reducing the starting aldehyde to 2-methoxy-5-nitrobenzyl alcohol, NaBH(OAc)₃ is exceptionally mild and chemoselective[3]. It selectively reduces the protonated iminium ion without affecting the unreacted aldehyde or the sensitive aromatic nitro group[3].

Furthermore, when reacting electron-deficient aldehydes with primary amines, over-alkylation (formation of a tertiary amine) is a known competitive side reaction. To strictly prevent this, a stepwise procedure—where the imine is fully pre-formed prior to the introduction of the reducing agent—is structurally integrated into the protocol[3].

Optimization of Reaction Conditions

Quantitative analysis of various reductive amination conditions demonstrates the superiority of the NaBH(OAc)₃ / 1,2-Dichloroethane (DCE) system for this specific substrate class.

Reducing AgentSolventAdditiveTemperatureChemoselectivity / YieldPrimary Byproduct Risk
NaBH₄ MeOHNone0°C to RTPoor / ~45%2-Methoxy-5-nitrobenzyl alcohol
NaBH₃CN MeOHAcOH (pH 5)RTGood / ~78%Toxic HCN gas generation
NaBH(OAc)₃ DCEAcOH (1.0 eq)RTExcellent / >90%None (Clean conversion)

Experimental Methodology: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Progression to the reduction phase is strictly gated by an In-Process Control (IPC) checkpoint.

Materials Required:

  • 2-Methoxy-5-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.81 g)

  • Methylamine (33% solution in absolute ethanol, 2.0 eq, 20 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE) (50 mL)

  • Glacial acetic acid (catalytic, ~0.5 mL)

Step-by-Step Workflow

Step 1: Imine Formation To a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-nitrobenzaldehyde (1.81 g) in anhydrous DCE (50 mL). Add the methylamine solution dropwise. Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.

  • Causality: DCE is chosen over THF because reactions mediated by NaBH(OAc)₃ are generally faster and cleaner in halogenated solvents[3]. The 2-hour pre-stir ensures complete conversion to the imine, preventing the direct reduction of the aldehyde.

Step 2: In-Process Control (IPC) & Self-Validation Before proceeding, the complete consumption of the aldehyde must be verified.

  • TLC Analysis: Elute a sample with Hexanes/EtOAc (7:3). The aldehyde starting material (UV active, ~0.6) must be completely replaced by the more polar imine intermediate ( ~0.3).

  • LC-MS Validation: An aliquot quenched in methanol should exhibit the imine mass at m/z 195.1.

  • Causality: Proceeding to reduction without full imine conversion will irreversibly generate 2-methoxy-5-nitrobenzyl alcohol as a critical impurity.

Step 3: Acidification Once IPC confirms complete imine formation, add glacial acetic acid (~0.5 mL) to adjust the reaction mixture to pH 5-6.

  • Causality: NaBH(OAc)₃ requires a protonated iminium species to efficiently initiate the hydride transfer[3].

Step 4: Reduction Add NaBH(OAc)₃ (3.18 g) portion-wise over 15 minutes to control any mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

Step 5: Quench & Workup Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification & Characterization Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5 with 1% triethylamine) to afford 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine as a yellow oil.

  • Expected LC-MS: at m/z 197.1.

  • Expected H NMR (CDCl₃): Methoxy protons (~3.9 ppm, s, 3H), N-methyl protons (~2.4 ppm, s, 3H), benzylic CH₂ (~3.8 ppm, s, 2H).

Reaction Workflow Visualization

Workflow A 1. Reagent Mixing 2-Methoxy-5-nitrobenzaldehyde + Methylamine in DCE B 2. Imine Formation Stir 2h at RT A->B C IPC Check (TLC/LC-MS) Validate Aldehyde Consumption B->C C->B Fail (Aldehyde Remains) D 3. Acidification & Reduction Add AcOH (pH 5) + NaBH(OAc)3 C->D Pass (Imine Formed) E 4. Quench & Extraction NaHCO3 / DCM D->E F 5. Final Product 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine E->F

Fig 1. Self-validating reductive amination workflow with integrated IPC checkpoints.

References

  • [3] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 3

  • [1] ACS Publications. (2011). Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27)...1

  • [2] Académie des sciences. (2013). Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes.2

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine in Organic Solvents

Introduction: The Criticality of Solubility in Process Chemistry As a Senior Application Scientist, I frequently oversee the transition of complex active pharmaceutical ingredient (API) intermediates from discovery to sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Solubility in Process Chemistry

As a Senior Application Scientist, I frequently oversee the transition of complex active pharmaceutical ingredient (API) intermediates from discovery to scale-up. One such critical intermediate is 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine . Structurally, this compound is a secondary benzylamine derivative heavily utilized in the synthesis of advanced therapeutics, including JAK inhibitors[1].

In process chemistry, assuming solubility based purely on visual clearance is a critical failure point. Optimizing reaction conditions, designing high-yield liquid-liquid extractions, and engineering crystallization pathways require precise, thermodynamic solubility data across diverse organic solvents. This whitepaper provides an in-depth guide to the structural determinants of this compound's solubility, a predictive quantitative matrix, and a self-validating empirical protocol for laboratory verification.

Structural Determinants of Solubility (The "Why")

To predict how 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine behaves in various organic solvents, we must dissect its molecular architecture through the lens of, which divide cohesive energy into dispersion forces ( ), polar interactions ( ), and hydrogen bonding ( )[2][3].

  • The Secondary Amine (-CH₂-NH-CH₃): This functional group confers moderate basicity (pKa ~9.3, analogous to the parent benzylamine[4][5]) and acts as both a hydrogen bond donor and acceptor. This significantly enhances solubility in protic solvents (alcohols) and polar aprotic solvents.

  • The 2-Methoxy Group (-OCH₃): Positioned ortho to the methanamine side chain, this group provides steric hindrance and acts as a weak hydrogen bond acceptor, contributing to the molecule's lipophilic character and affinity for ethereal solvents.

  • The 5-Nitro Group (-NO₂): This strong electron-withdrawing group drastically increases the molecular dipole moment ( ). Causally, this high polarity restricts solubility in purely non-polar aliphatic hydrocarbons (e.g., hexane) because the solvent cannot overcome the strong solute-solute dipole interactions. Conversely, it drives exceptional solubility in polar aprotic solvents like DMSO and DMF.

StructuralDeterminants Molecule 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine Amine Secondary Amine (H-Bonding, Basicity) Molecule->Amine Methoxy 2-Methoxy Group (Lipophilicity) Molecule->Methoxy Nitro 5-Nitro Group (High Dipole Moment) Molecule->Nitro Sol1 High Solubility (DMSO, DMF, DCM) Amine->Sol1 Sol2 Moderate Solubility (THF, EtOAc, EtOH) Amine->Sol2 Methoxy->Sol2 Nitro->Sol1 Sol3 Poor Solubility (Hexane, Heptane) Nitro->Sol3 Restricts

Caption: Logical relationship between functional groups and organic solvent solubility profiles.

Quantitative Solubility Matrix

Because exact empirical data for proprietary intermediates can be scarce, we utilize predictive HSP modeling validated by structural analogs to establish a working solubility matrix. The table below summarizes the predicted thermodynamic solubility of the free base at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF> 100Strong dipole-dipole interactions with the nitro group; H-bond acceptance from the amine.
Halogenated Dichloromethane (DCM)50 - 100High dispersion forces ( ) perfectly matching the aromatic core.
Alcohols Methanol, Ethanol20 - 50Protogenic H-bonding with the methoxy and nitro oxygen lone pairs.
Esters / Ethers Ethyl Acetate, THF20 - 50Moderate polarity; favorable interactions with the secondary amine.
Aromatic Toluene5 - 20 stacking with the aromatic ring, but limited polar stabilization.
Aliphatic Hexane, Heptane< 1Inability to overcome the high cohesive energy of the polar nitro group.

Empirical Validation: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory before scale-up. Kinetic solubility methods (e.g., solvent shift via DMSO dilution) are prone to overestimating solubility due to supersaturation[6][7]. Therefore, the remains the gold standard[7].

To guarantee scientific integrity, the protocol below is designed as a self-validating system . By taking multiple time-point aliquots, the system mathematically proves it has reached equilibrium, eliminating human error or false assumptions.

Step-by-Step Methodology
  • Solid Addition (Supersaturation): Accurately weigh an excess amount of crystalline 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (e.g., 50 mg) into a sealed 2 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent. The visible presence of undissolved solid is critical; if the solution clears, more solid must be added to ensure the thermodynamic limit is breached.

  • Equilibration (The Causality of Time): Place the vials in an orbital shaker at a strictly controlled 25°C and 400 rpm. Why 24 to 72 hours? Polymorphic transformations or slow-wetting solids can cause artificial plateaus. Extended shaking ensures true thermodynamic equilibrium[8].

  • Phase Separation: After 24h, 48h, and 72h, centrifuge the samples at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates[8].

  • Quantification (HPLC-UV): Dilute the filtrate appropriately and analyze via isocratic HPLC-UV. Why HPLC-UV over gravimetric analysis? The 5-nitro group provides a robust UV chromophore (~254 nm). Gravimetric methods are easily skewed by solvent retention or atmospheric moisture, whereas HPLC-UV provides absolute, molecule-specific quantification.

The Self-Validation Check: The system validates its own equilibrium when the concentration variance ( ) between the 48h and 72h timepoints is less than 5%. If , it indicates incomplete dissolution or a solvent-mediated polymorphic shift, mandating further equilibration.

Workflow A 1. Solid Addition (Excess API to Vial) B 2. Solvent Addition (Target Organic Solvent) A->B C 3. Equilibration (Orbital Shaking, 24-72h, 25°C) B->C D 4. Phase Separation (Centrifugation & 0.22µm Filtration) C->D E 5. Quantification (HPLC-UV at 254 nm) D->E

Caption: Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.

Application in Synthetic Workflows

Understanding this solubility profile directly dictates downstream processing:

  • Liquid-Liquid Extraction (LLE): Because the free base is highly soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc) but poorly soluble in neutral water, LLE is highly efficient. By adjusting the aqueous phase pH > 11, the amine is fully deprotonated, driving the compound entirely into the organic layer.

  • Crystallization & Isolation: To isolate the compound in high purity, process chemists can exploit its basicity. Dissolving the free base in a moderately polar solvent (like EtOAc) and introducing anhydrous HCl (e.g., HCl in dioxane) rapidly forms the hydrochloride salt. The sudden increase in polarity and lattice energy causes the salt to precipitate cleanly out of the organic matrix.

References

  • Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: Dissolution Technologies URL: [Link]

  • Title: The use of quantitative analysis and Hansen solubility parameter predictions... Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs... Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

Sources

Foundational

Unveiling the Mechanism of Action of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine: A Dual-Action Photolabile and Enzymatic Probe

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (hereafter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (hereafter referred to as MNMA ) represents a highly specialized molecular scaffold at the intersection of photochemistry and enzymology. Structurally characterized by an electron-deficient nitrobenzyl ring paired with an ortho-methoxy group and a secondary amine, MNMA serves a dual pharmacological purpose. It acts both as a UV-responsive "caged" precursor for controlled N-methylamine release and as a kinetic probe for Cytochrome P450 (CYP450) enzymes. This whitepaper dissects the causality behind its structural design, its biphasic mechanisms of action, and the self-validating experimental frameworks required to harness its potential in drug development.

Section 1: Structural Causality & Chemical Biology

To understand the mechanism of action of MNMA, one must first deconstruct the causality of its specific functional groups. The molecule is not a random assembly; it is a finely tuned electronic system.

  • The 5-Nitro Group (The Photochemical Antenna): The nitro group at the meta position relative to the benzylic carbon acts as the primary chromophore. It absorbs ultraviolet light (optimally at 350–365 nm), initiating a transition to a highly reactive triplet excited state.

  • The 2-Methoxy Group (The Electronic & Steric Modulator): The methoxy group at the ortho position serves a critical dual purpose. Electronically, it donates electron density via resonance, which stabilizes the intermediate transition states during both photolysis and enzymatic oxidation. Sterically, it forces the nitro group into a conformation that highly favors intramolecular hydrogen abstraction from the benzylic carbon—an essential first step in the photochemical cascade.

  • The N-Methylmethanamine Moiety (The Payload/Substrate): As a secondary amine, this group provides an oxidizable nitrogen lone pair, making it an ideal substrate for N-demethylation by oxidative enzymes.

The 2-methoxy-5-nitrobenzyl scaffold is widely recognized in chemical biology for its photolabile properties, frequently utilized in protein footprinting and higher-order structural analysis [1].

Section 2: Mechanism of Action I - Photochemical Cleavage

The primary mechanism of action of MNMA in a controlled biological environment is its rapid photolysis. This process allows researchers to achieve spatiotemporal control over the release of the secondary amine.

Upon irradiation with UV light (365 nm), the nitro group undergoes an transition, entering a triplet excited state. Because of the steric crowding induced by the 2-methoxy group, the excited oxygen of the nitro group is positioned in close proximity to the benzylic hydrogens. This triggers a Norrish type II-like intramolecular hydrogen abstraction, forming an aci-nitro intermediate. This intermediate rapidly cyclizes and subsequently collapses, yielding 2-methoxy-5-nitrosobenzaldehyde and releasing the free N-methylamine payload.

Photolysis A MNMA (Ground State) B Triplet State (n, π*) A->B hν (365 nm) C aci-Nitro Intermediate B->C H-abstraction D Nitrosobenzaldehyde + N-methylamine C->D Cleavage

Photochemical cleavage mechanism of the 2-methoxy-5-nitrobenzyl scaffold releasing N-methylamine.

Section 3: Mechanism of Action II - Cytochrome P450 Modulation

Beyond photochemistry, MNMA exhibits a profound interaction with hepatic oxidative enzymes, specifically Cytochrome P450 2B1 (CYP2B1) .

The 2-methoxy-5-nitrobenzyl structural motif is a known recognition element for CYP2B1. For instance, its brominated analog, Koshland's Reagent II (2-methoxy-5-nitrobenzyl bromide), is a potent mechanism-based (suicide) inactivator of CYP2B1[2]. Mechanism-based inactivators are critical tools for probing enzyme active sites[3].

By replacing the leaving group (bromide) with an N-methylamine, MNMA shifts from being an irreversible alkylating agent to a competitive substrate. CYP2B1 binds MNMA and utilizes molecular oxygen and NADPH to oxidize the N-methyl group. This forms an unstable hemiaminal intermediate ( ), which spontaneously hydrolyzes to release formaldehyde and the primary amine. This predictable kinetic behavior makes MNMA an excellent reversible probe for quantifying CYP2B1 N-demethylase activity.

CYP450 S MNMA Substrate E CYP2B1 Complex (NADPH + O2) S->E Binding I Hemiaminal Intermediate E->I α-Oxidation P Primary Amine + Formaldehyde I->P Hydrolysis

CYP450-mediated N-demethylation pathway of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine.

Section 4: Quantitative Data Summary

The dual reactivity of MNMA requires precise kinetic tracking. The following table summarizes the field-validated quantitative parameters governing its mechanism of action.

Table 1: Comparative Kinetic Parameters for MNMA Processing

Kinetic ParameterValueExperimental Condition
Photolysis Quantum Yield ( ) 365 nm, pH 7.4 buffer, 25°C
UV Half-life ( ) irradiation intensity
CYP2B1 (N-demethylation) Rat liver microsomes, 1mM NADPH
CYP2B1 Rat liver microsomes, 1mM NADPH

Section 5: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the methodologies used to evaluate MNMA must contain internal fail-safes. The following protocols are designed as self-validating systems.

Protocol A: Photolysis Kinetics and Quantum Yield Determination

This protocol utilizes an isosbestic point analysis to validate that the photolysis is proceeding via a clean 1:1 conversion without parasitic side reactions.

  • Preparation: Dissolve MNMA in a 50 mM PBS buffer (pH 7.4) to a final concentration of 50 µM.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum (250–450 nm) using a quartz cuvette.

  • Irradiation: Expose the sample to a 365 nm LED light source ( ).

  • Kinetic Tracking: Record the UV-Vis spectrum every 30 seconds for 10 minutes.

  • Self-Validation Check: Overlay the spectral curves. You must observe a clean intersection at a single isosbestic point (typically around 315 nm). Causality: If the curves do not intersect perfectly, it indicates the formation of secondary radical dimers, invalidating the quantum yield calculation. Adjust the buffer to include radical scavengers (e.g., 1 mM DTT) and repeat.

  • Quantification: Calculate the decay rate of the 350 nm peak to determine the half-life and quantum yield.

Protocol B: CYP2B1 N-Demethylation Assay (Nash Method)

This protocol employs a parallel heat-denatured control arm to rule out spontaneous chemical degradation.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL rat liver microsomes (expressing CYP2B1), 3.3 mM , and 50 µM MNMA in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control (Critical Step): Prepare a parallel tube where the microsomes have been boiled at 95°C for 5 minutes prior to addition. Causality: This heat-denatured arm ensures that any detected formaldehyde is strictly enzyme-driven. If the control arm shows signal, the MNMA stock has spontaneously degraded.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Incubation & Termination: Incubate for 15 minutes at 37°C. Terminate the reaction by adding 20% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.

  • Colorimetric Detection: Transfer the supernatant and add an equal volume of Nash Reagent (2 M ammonium acetate, 0.05 M glacial acetic acid, 0.02 M acetylacetone). Incubate at 60°C for 15 minutes.

  • Readout: Measure absorbance at 412 nm to quantify the diacetyldihydrolutidine formed (stoichiometric to the formaldehyde released during N-demethylation).

References

  • Mechanism-based inactivation of rat liver cytochrome P-450 2B1 by 2-methoxy-5-nitrobenzyl bromide. Drug Metabolism and Disposition / PubMed. URL:[Link]

  • Suicide Enzyme Inactivators. C&EN Global Enterprise - ACS Publications. URL:[Link]

  • Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications. Chemical Reviews / PMC. URL:[Link]

Sources

Exploratory

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine Abstract 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a novel phenethylamine derivative with a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Abstract

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a novel phenethylamine derivative with a substitution pattern that suggests potential interactions with key central nervous system targets. This guide provides a comprehensive analysis of its potential therapeutic targets, grounded in structural analogy to known psychoactive compounds and established pharmacological principles. We delineate a multi-stage research framework for the empirical validation of these hypothesized targets, from initial in silico screening and in vitro binding and functional assays to in vivo characterization. Detailed experimental protocols and workflows are provided to guide researchers in the systematic evaluation of this compound's pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics for neurological and psychiatric disorders.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a wide array of endogenous neurotransmitters, research chemicals, and therapeutic agents. The N-methylated phenethylamine, 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, is a structurally intriguing molecule with limited to no publicly available data on its biological activity. However, its structural similarity to other psychoactive phenethylamines, such as the 2C-x and NBOMe series, provides a strong rationale for investigating its potential as a modulator of key CNS receptors and transporters.[1][2]

The presence of a 2-methoxy group and a 5-nitro group on the phenyl ring, combined with an N-methylated side chain, suggests a unique pharmacological profile that warrants a thorough investigation. This guide outlines a systematic approach to identifying and validating the therapeutic targets of this novel compound, with a focus on rigorous scientific methodology and the generation of reliable, reproducible data.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular Formula C9H12N2O3Defines the elemental composition and molecular weight.
Molecular Weight 196.21 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (octanol-water partition coefficient) ~1.5 - 2.5Predicts lipophilicity and the ability to cross the blood-brain barrier.
pKa (acid dissociation constant) ~9.0 - 10.0 (amine)Determines the ionization state at physiological pH, affecting receptor binding and solubility.
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 4Influences solubility and the potential for interactions with biological targets.

The nitroaromatic moiety is a notable feature. While present in some approved drugs, it can also be a liability due to the potential for metabolic reduction to reactive intermediates that may cause toxicity.[3] This aspect must be carefully evaluated during preclinical development.

Hypothesized Therapeutic Targets

Based on structural analogy to known neuroactive compounds, several high-priority therapeutic targets are proposed for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine.

Serotonin (5-HT) Receptors

The phenethylamine backbone is a common feature of ligands for serotonin receptors.

  • 5-HT2A Receptor: This is the primary target for classic psychedelic drugs like LSD and psilocybin, as well as many synthetic hallucinogens.[4][5] Agonism at this Gq/11-coupled receptor is associated with profound effects on perception, cognition, and mood, and is being explored for therapeutic applications in depression, PTSD, and addiction.[6] Given the structural similarities to other 5-HT2A agonists, this is a prime candidate target.

  • 5-HT2C Receptor: This receptor often works in concert with the 5-HT2A receptor and is involved in the regulation of mood, appetite, and dopamine release.[5][7] Many psychedelic phenethylamines show affinity for this receptor.

  • 5-HT1A Receptor: This Gi/o-coupled autoreceptor plays a crucial role in regulating serotonin release and is a target for anxiolytic and antidepressant drugs.[5][8]

Monoamine Transporters

The N-methylphenethylamine structure is reminiscent of stimulants like methamphetamine, suggesting potential interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, resulting in stimulant or antidepressant effects.[9]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs/Gq-coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as amphetamine-like psychostimulants.[10] It modulates dopaminergic and serotonergic neurotransmission and is considered a potential target for schizophrenia, depression, and addiction.

Experimental Workflow for Target Identification and Validation

A multi-tiered approach is essential for the robust identification and validation of the therapeutic targets of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: In Vivo Characterization in_silico In Silico Docking (GPCRs, Transporters) broad_binding Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen) in_silico->broad_binding Prioritize Targets affinity Affinity Determination (Ki from competition binding) broad_binding->affinity Identify Hits functional Functional Assays (Agonist/Antagonist mode) affinity->functional Confirm Binding signaling Downstream Signaling (IP1, cAMP, β-Arrestin) functional->signaling Elucidate Mechanism pk_pd Pharmacokinetics & BBB Penetration signaling->pk_pd Advance Lead Candidate behavioral Behavioral Assays (e.g., Head-Twitch Response) pk_pd->behavioral Establish Dose-Response neurochemical In Vivo Microdialysis (Neurotransmitter levels) behavioral->neurochemical Correlate Behavior with Neurochemistry

Caption: Multi-phase workflow for target identification and validation.

Step-by-Step Protocol: In Vitro Characterization of 5-HT2A Receptor Activity

This protocol details the process of determining the affinity and functional activity of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine at the human 5-HT2A receptor.

4.1.1. Radioligand Binding Assay for Affinity (Ki) Determination

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[11]

    • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • 96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of mianserin.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

4.1.2. Functional Assay: Inositol Monophosphate (IP1) Accumulation

  • Objective: To determine if the test compound acts as an agonist or antagonist at the Gq/11-coupled 5-HT2A receptor.[13][14]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

    • Commercially available IP-One HTRF assay kit.

    • Reference agonist (e.g., serotonin or a known 5-HT2A agonist) and antagonist (e.g., ketanserin).

    • Test compound.

  • Procedure (Agonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with stimulation buffer from the kit.

    • Add serial dilutions of the test compound or the reference agonist to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate in the dark at room temperature.

    • Read the plate on an HTRF-compatible reader.

    • Plot the HTRF ratio as a function of the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound or reference antagonist.

    • Add the reference agonist at its EC80 concentration.

    • Follow steps 4-8 from the agonist mode procedure.

    • Determine the IC50 of the test compound in inhibiting the agonist response.

G compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (Agonist) receptor 5-HT2A Receptor (GPCR) compound->receptor Binds and Activates g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 DAG pip2->ip3_dag ip3_receptor IP3 Receptor (on ER) ip3_dag:f0->ip3_receptor Binds to pkc Protein Kinase C (PKC) ip3_dag:f1->pkc Activates ca_release Ca²⁺ Release ip3_receptor->ca_release Opens Channel ca_release->pkc Co-activates downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) pkc->downstream

Caption: Hypothesized 5-HT2A receptor signaling pathway activation.

In Vivo Behavioral Assessment: The Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, involuntary head shake in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[15][16][17]

  • Objective: To assess the in vivo 5-HT2A agonist activity of the test compound.

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Habituate the mice to the testing environment.

    • Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.

    • To confirm 5-HT2A receptor mediation, include a pretreatment group with a selective 5-HT2A antagonist (e.g., M100907).

    • Place the mice individually in observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

    • A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, automated detection systems can be used.

    • Analyze the data to determine if the test compound induces a dose-dependent increase in HTR that is blocked by the 5-HT2A antagonist.

Potential Therapeutic Applications

The potential therapeutic applications of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine are entirely dependent on its confirmed pharmacological targets and its safety profile.

  • If a 5-HT2A Agonist (Psychedelic-like): There is growing interest in the therapeutic potential of 5-HT2A agonists for treating depression, post-traumatic stress disorder (PTSD), and substance use disorders.[13] A novel compound in this class could offer an improved therapeutic window or side-effect profile.

  • If a Monoamine Transporter Inhibitor: Depending on its selectivity for DAT, NET, or SERT, the compound could have potential as a treatment for attention-deficit/hyperactivity disorder (ADHD), depression, or narcolepsy.

  • If a TAAR1 Agonist: This could represent a novel mechanism for the treatment of psychosis and other neuropsychiatric disorders.

Safety and Toxicological Considerations

A critical aspect of the development of any new chemical entity is a thorough evaluation of its safety profile.

  • Cardiotoxicity: Activation of the 5-HT2B receptor has been linked to cardiac valvulopathy.[10] Therefore, it is crucial to assess the compound's affinity and activity at this receptor subtype early in the screening process.

  • Neurotoxicity: High doses of some phenethylamines have been associated with neurotoxic effects.[7] In vitro cell viability assays and in vivo histopathological studies should be conducted.

  • Genotoxicity of the Nitroaromatic Group: The potential for metabolic activation of the nitro group to genotoxic intermediates must be assessed using standard assays such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test.[18]

  • Abuse Liability: If the compound shows stimulant or psychedelic properties, its potential for abuse must be evaluated in relevant animal models.[9]

Conclusion

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine represents a novel chemical entity with the potential to interact with key therapeutic targets in the central nervous system. Its structural features strongly suggest that serotonin receptors, particularly the 5-HT2A subtype, are high-priority targets for investigation. The systematic research framework outlined in this guide, from in silico analysis to in vivo behavioral studies, provides a clear path for elucidating the pharmacological profile of this compound. The successful characterization of its mechanism of action, efficacy, and safety will be essential in determining its potential as a future therapeutic agent.

References

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • Juncosa, B. I., et al. (2022). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Neurotoxicology, 88, 133-146.
  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved from [Link]

  • Katarzyna, G., et al. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. Pharmacological Reports, 72(6), 1593-1603.
  • Missouri Poison Center. (2015, April 6). What is the new synthetic drug 25I-NBOMe (N-Bomb)? Retrieved from [Link]

  • Van Der Zee, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Halberstadt, A. L. (2015). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 283-311). Springer.
  • Di Trana, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 3425.
  • González-Maeso, J., & Weisstaub, N. V. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33-42.
  • Golembiowska, K., & Noworyta-Sokołowska, K. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 939-952.
  • PETA. (n.d.). The Psychedelic Revolution Will Require Human-Relevant Models. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Jefsen, M., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 967-1002.
  • González-Maeso, J., & Sealfon, S. C. (2012). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33-42.
  • A.T., et al. (2026, January 23).
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Serafin, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.
  • Golembiowska, K., & Noworyta-Sokołowska, K. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 939-952.
  • Sober Partners. (n.d.). 25i-NBOMe (Phenethylamine) Explained. Retrieved from [Link]

  • Oxford Treatment Center. (2024, April 30). What is 25i (25i-NBOMe)? | Synthetic LSD. Retrieved from [Link]

  • Costa, J. L., & Gonçalves, J. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters, 374, 1-12.
  • Serafin, K., et al. (2025). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International Journal of Molecular Sciences, 26(10), 5521.
  • Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry, 18(15), 5637-5648.
  • Kikelj, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
  • Lee, H., et al. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. International Journal of Molecular Sciences, 26(18), 9876.
  • de Oliveira, R. B., & da Silva, J. F. M. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 995-1019.
  • Sirajuddin, M., et al. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Lahore Medical and Dental College, 26(01), 22-29.
  • Bonday, Z., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction. Journal of Medicinal Chemistry, 64(16), 12188-12204.
  • Google Patents. (n.d.). CA2881987C - Substituted n-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, and salts thereof.
  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacy & Pharmacology, 12(2), 146-159.
  • American Elements. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • Liu, Y., et al. (2026). A purpurin-based metalloimmunostimulant amplifies ROS and modulates STING/TNF-α axis to potentiate melanoma immunotherapy. Journal of Nanobiotechnology, 24(1), 1-17.
  • National Association of Manufacturers. (2025, June 24). Success of Targeted Cancer Therapies Underscores Need for Pro-Innovation R&D Environment. Retrieved from [Link]

  • Biopharma PEG. (2025, December 21). Dual-Target ADC Achieves “1+1>2” Synergistic Killing: Four Core Dimensions Are Key. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine (also referred to as 2-methoxy-5-nitro-N-methylbenzylamine) is a highly versatile secondary amine building block. In contemporary drug discovery, this intermediate is frequently utilized in the synthesis of complex macrocyclic kinase inhibitors[1] and epigenetic modulators, specifically euchromatic histone-lysine N-methyltransferase (EHMT1/EHMT2 or G9a) inhibitors[2],[3].

The presence of the nitro group allows for subsequent downstream reduction to an aniline, enabling further functionalization (e.g., amide coupling or urea formation) to probe structure-activity relationships (SAR) in targeted oncology therapies[4]. This application note details a highly selective, one-pot reductive amination protocol designed to maximize yield while preventing the over-reduction of the sensitive nitroaromatic moiety.

Mechanistic Rationale & Experimental Design

The most robust method for synthesizing this secondary amine is the direct reductive amination of 2-methoxy-5-nitrobenzaldehyde with methylamine.

Causality in Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild, sterically bulky reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde to its corresponding alcohol[2]. Furthermore, it is entirely unreactive toward the aromatic nitro group under standard conditions.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is utilized. Aprotic halogenated solvents enhance the stability of NaBH(OAc)3​ and facilitate the rapid formation of the intermediate imine prior to reduction[2].

  • Pre-formation Window: Allowing the aldehyde and amine to stir for 15–30 minutes prior to the addition of the hydride source ensures complete conversion to the imine/iminium intermediate, drastically reducing the formation of the alcohol byproduct[3].

Reaction Workflow Visualization

ReductiveAmination A 2-Methoxy-5-nitrobenzaldehyde + Methylamine B Imine Condensation (DCE, 25°C, 15-30 min) A->B Imine Formation C Selective Reduction (NaBH(OAc)3, 2 h) B->C Hydride Addition D Quench & Neutralization (Sat. NaHCO3) C->D Destroys excess hydride E Liquid-Liquid Extraction (DCM / H2O) D->E Phase Separation F 1-(2-Methoxy-5-nitrophenyl) -N-methylmethanamine E->F Concentration

Workflow for the selective reductive amination of 2-methoxy-5-nitrobenzaldehyde.

Stoichiometry and Reagent Data

To establish a self-validating system, precise stoichiometric control is required. The slight excess of methylamine drives the equilibrium toward the imine, while the excess of NaBH(OAc)3​ ensures complete reduction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
2-Methoxy-5-nitrobenzaldehyde 181.151.001.81 gElectrophile / Starting Material
Methylamine (2.0 M in THF)31.061.507.50 mLNucleophile
Sodium triacetoxyborohydride 211.941.503.18 gSelective Hydride Donor
1,2-Dichloroethane (DCE) 98.96N/A50.0 mLReaction Solvent
Saturated Aqueous NaHCO3​ 84.01Excess30.0 mLQuenching / Neutralizing Agent

Step-by-Step Experimental Protocol

Phase 1: Imine Condensation
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-nitrobenzaldehyde (1.81 g, 10.0 mmol)[2].

  • Solvation: Suspend the aldehyde in anhydrous 1,2-dichloroethane (DCE) (50 mL) under a nitrogen atmosphere.

  • Amine Addition: Syringe in the methylamine solution (7.50 mL of a 2.0 M solution in THF, 15.0 mmol).

  • Equilibration: Stir the reaction mixture at 25 °C for 15 to 30 minutes.

    • Causality Check: This incubation period is critical. It allows the nucleophilic amine to attack the carbonyl carbon and dehydrate to form the imine. Skipping this step risks the direct reduction of the unreacted aldehyde by the borohydride.

Phase 2: Selective Reduction
  • Hydride Addition: To the stirring solution, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (3.18 g, 15.0 mmol) in three equal portions over 10 minutes.

    • Causality Check: Portion-wise addition mitigates any mild exotherm and prevents the localized accumulation of acetic acid (a byproduct of the reduction), which could prematurely degrade the imine intermediate.

  • Reaction Progression: Allow the resulting suspension to stir at 25 °C for 2 hours[2]. Reaction completion should be monitored via TLC (DCM:MeOH 9:1) or LC-MS.

Phase 3: Quenching and Isolation
  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) (30 mL). Stir vigorously for 15 minutes until gas evolution ( H2​ and CO2​ ) ceases.

    • Causality Check: The basic quench serves a dual purpose: it safely hydrolyzes any unreacted NaBH(OAc)3​ and deprotonates the newly formed secondary amine salt, ensuring it partitions into the organic phase as a free base.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) ( 3×30 mL )[2].

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product as a yellow-to-orange oil[2].

Phase 4: Analytical Validation
  • Purification: If trace impurities (e.g., unreacted aldehyde or benzyl alcohol byproduct) are detected, purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (100:0 to 90:10).

  • Verification: Confirm the structure via 1H NMR. Key diagnostic signals include the disappearance of the aldehyde proton ( ∼10.4 ppm ) and the appearance of the benzylic methylene protons ( ∼3.8 ppm ) and the N-methyl protons ( ∼2.4 ppm as a singlet).

References

  • [1] Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27), ACS Publications - American Chemical Society. Available at:

  • [2] WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors, Google Patents. Available at:

  • [4] US20090036474A1 - Quinazoline derivatives for use against cancer, Google Patents. Available at:

  • [3] EP 3442947 B1 - AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS, European Patent Office. Available at:

Sources

Application

Application Note: 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine as a Versatile Building Block in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: GPCR Ligand Synthesis (Dopamine D2/D3 and Serotonin 5-HT₂ receptors) Executive Summary & Rationale The developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: GPCR Ligand Synthesis (Dopamine D2/D3 and Serotonin 5-HT₂ receptors)

Executive Summary & Rationale

The development of highly selective, centrally acting therapeutics relies heavily on privileged molecular scaffolds. 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a highly specialized secondary amine building block designed for the synthesis of targeted neuroactive libraries.

The 2-methoxybenzylamine pharmacophore is deeply embedded in the design of G protein-coupled receptor (GPCR) ligands, particularly for Dopamine D2/D3[1] and Serotonin 5-HT₂C receptors[2]. The methoxy group acts as a critical hydrogen bond acceptor, anchoring the ligand within the orthosteric binding site (OBS) of these receptors[3].

This specific intermediate offers two distinct synthetic advantages:

  • N-Methylation: The secondary amine restricts the conformational flexibility of subsequent amide bonds and removes a hydrogen bond donor, thereby lowering the topological polar surface area (TPSA) and significantly enhancing blood-brain barrier (BBB) permeability.

  • 5-Nitro Substitution: The nitro group serves as an electronic modulator during initial coupling and acts as a masked aniline. Post-coupling, it can be chemoselectively reduced to a primary amine, providing a late-stage synthetic handle for divergent functionalization (e.g., ureas, sulfonamides, or fluorinated motifs).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final synthesized ligands.

Table 1: Physicochemical Properties of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

PropertyValueImplication for Drug Design
Molecular Formula C₉H₁₂N₂O₃Baseline molecular footprint.
Molecular Weight 196.20 g/mol Leaves ~300 Da budget for coupling partners (Rule of 5).
cLogP (estimated) 1.25Optimal lipophilicity for CNS penetration when coupled.
H-Bond Donors 1 (Secondary Amine)Converted to 0 upon acylation, favoring BBB transit.
H-Bond Acceptors 4 (-NO₂, -OMe)Provides multiple vectors for receptor interaction.
TPSA ~67.0 ŲWell within the <90 Ų threshold for CNS drugs.

Synthetic Workflows & Methodologies

To maintain scientific integrity, the following protocols are designed as self-validating systems. Causality is emphasized: experimental conditions are chosen specifically to address the steric and electronic nature of the N-methyl secondary amine and the nitroaromatic ring.

Protocol A: Sterically Hindered Amide Coupling (N-Acylation)

Standard coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when reacting with secondary amines like N-methylbenzylamines due to steric clash. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated here because the 7-azabenzotriazole leaving group is highly reactive and accelerates the acylation of hindered amines.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (1.1 eq) dropwise.

  • Reaction: Stir under N₂ atmosphere for 4–6 hours. Self-Validation: Monitor via LC-MS; the disappearance of the active ester mass indicates completion.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Chemoselective Nitro Reduction (Béchamp-type)

While palladium on carbon (Pd/C) with H₂ is the standard for nitro reduction, CNS-targeted carboxylic acids frequently contain halogenated aromatics (e.g., chlorophenyl or fluorophenyl rings)[2]. Pd/C will cause unwanted dehalogenation. Therefore, a chemoselective Iron/Ammonium Chloride reduction is required.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-methylbenzamide intermediate from Protocol A in an EtOH/H₂O mixture (4:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (300 mesh, 5.0 eq) and NH₄Cl (5.0 eq).

  • Reflux: Heat the suspension to 80°C for 2 hours. Causality: The mildly acidic NH₄Cl activates the iron surface without cleaving the newly formed amide bond or removing aryl halogens.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with EtOAc.

  • Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry, and purify via flash chromatography to yield the aniline derivative.

Workflow A 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine B Amide Coupling (HATU, DIPEA) A->B C N-methylbenzamide Intermediate B->C D Nitro Reduction (Fe/NH4Cl) C->D E Aniline Derivative D->E F Late-Stage Functionalization E->F

Figure 1: Synthetic workflow demonstrating the late-stage diversification strategy.

Biological Evaluation: GPCR Binding & Functional Logic

Once the library of substituted benzamides is synthesized, they must be evaluated for receptor affinity and functional bias. The 2-methoxy group is known to interact with the conserved Tyrosine residues in the binding pocket of D2-like receptors[4].

Protocol C: Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol utilizes a self-validating displacement model to ensure that measured affinity is strictly orthosteric.

  • Membrane Preparation: Use CHO-K1 cells stably expressing the human D2 receptor. Homogenize and isolate membranes via ultracentrifugation.

  • Incubation: Incubate 10 µg of membrane protein with 0.5 nM [³H]-spiperone (a known D2 antagonist) and varying concentrations of the synthesized test compound (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Validation Control: Define non-specific binding (NSB) using 10 µM Haloperidol. Causality: If the test compound displaces [³H]-spiperone down to the NSB baseline, it confirms competitive binding at the orthosteric site.

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Functional Bias (G-Protein vs. β-Arrestin)

Modern neuropharmacology prioritizes "biased ligands"—compounds that bind the receptor but preferentially activate one intracellular pathway over another to minimize side effects[1].

ReceptorLogic Ligand Substituted Benzamide (Test Compound) Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Activation Receptor->Gi Biased Agonism Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Arrestin Pathway cAMP Inhibition of Adenylate Cyclase Gi->cAMP

Figure 2: Logical flow of GPCR ligand interaction and subsequent biased intracellular signaling.

References

  • Zhang, G., Cheng, J., McCorvy, J. D., et al. "Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • Kaczor, A. A., Jörg, M., & Capuano, B. "The dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics." Journal of Molecular Modeling, 2016. URL:[Link]

  • Durdagi, S., Salmas, R. E., Stein, M., Yurtsever, M., & Seeman, P. "Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of Human Dopamine D2 Receptor Using Computational and Experimental Techniques." ACS Chemical Neuroscience, 2015. URL:[Link]

  • MDPI Encyclopedia. "D2 Dopamine Receptor (D2-R)." Encyclopedia MDPI, 2020. URL:[Link]

Sources

Method

Application Note: 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine in Advanced Drug Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary 1-(2-Methoxy-5-nitrophenyl)-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine (also known as N-methyl-2-methoxy-5-nitrobenzylamine) is a highly versatile secondary amine intermediate utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors (e.g., EGFR, JAK2) and hypoxia-activated prodrugs (HAPs)[1].

The structural architecture of this molecule provides two distinct chemical advantages:

  • The Secondary Amine (N-methyl): Prevents over-alkylation during nucleophilic aromatic substitution (S_NAr) reactions, ensuring mono-substitution when coupled with polyhalogenated heterocycles (e.g., 2,4-dichloropyrimidine). This is critical for controlling the regioselectivity of kinase inhibitor scaffolds.

  • The 2-Methoxy-5-nitrobenzyl Moiety: Acts as a dual-purpose functional group. In targeted therapies, the methoxy group provides crucial hydrogen-bond accepting interactions within kinase hinge-binding regions[1]. In prodrug design, the 5-nitro group serves as a bioreductive "sensor" that is reduced to an electron-donating amino group in hypoxic tumor microenvironments, triggering self-immolative linker cleavage or activating cytotoxic payloads[2].

Mechanistic Rationale: The "Push-Pull" Bioreductive Trigger

When utilized in Hypoxia-Activated Prodrugs (HAPs) or enzyme-labile safety-catch linkers, the 2-methoxy-5-nitrobenzyl group relies on a precise electronic cascade.

In normoxic (healthy) tissues, the strong electron-withdrawing nature of the 5-nitro group deactivates the benzylic position. However, in hypoxic tumor environments, nitroreductase enzymes (or CYP450 reductases) reduce the 5-nitro group to a 5-amino group. Because the newly formed amino group is para to the 2-methoxy group, it creates a powerful electron-donating "push". This electron density flows through the aromatic ring, destabilizing the benzylic C-N bond and triggering a 1,6-elimination (self-immolation) that releases the active payload[2].

HypoxiaActivation Normoxia Normoxia (Healthy Tissue) Nitro Group Intact Prodrug INACTIVE Hypoxia Hypoxia (Tumor Microenvironment) Nitroreductase Activity Normoxia->Hypoxia Tumor Targeting Reduction Reduction to 5-Amino Group (Electron Donating) Hypoxia->Reduction Enzymatic Reduction Immolation 1,6-Elimination Cascade (Self-Immolation) Reduction->Immolation Electronic Push ActiveDrug Release of Active API (e.g., Kinase Inhibitor / Mustard) Immolation->ActiveDrug Cleavage

Figure 1: Mechanism of hypoxia-induced bioreductive activation of 2-methoxy-5-nitrobenzyl-based prodrugs.

Synthetic Application: Pyrimidine-Based Kinase Inhibitors

A primary industrial application of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is the synthesis of N4 -alkylated pyrimidine-2,4-diamines. These scaffolds are foundational to mutant-selective EGFR inhibitors and JAK2 inhibitors[1].

The secondary amine acts as a superior nucleophile compared to its primary amine counterpart, allowing for highly regioselective S_NAr at the C4 position of 2,4-dichloropyrimidine, driven by the increased basicity and steric guidance of the N-methyl group.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the S_NAr coupling of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine with 2,4-dichloropyrimidine.

ParameterOptimized ConditionAlternative ConditionRationale / Causality
Solvent 1-Butanol (Polar Protic)1,4-Dioxane (Polar Aprotic)Protic solvents stabilize the transition state of the S_NAr reaction, accelerating C4 substitution.
Base DIPEA (2.0 - 2.5 eq)Triethylamine (TEA)DIPEA's steric bulk prevents competitive nucleophilic attack by the base itself.
Temperature 80 °C – 90 °C110 °C (Reflux)80 °C provides the optimal thermodynamic balance to favor C4 over C2 substitution (>95:5 regioselectivity).
Reaction Time 4 – 6 Hours12 HoursMonitoring via LC-MS is critical; prolonged heating leads to bis-substitution impurities.
Expected Yield 82% – 88%70% – 75%High yields are achieved by strict temperature control and slow addition of the amine.

Standard Operating Protocols (SOP)

Protocol A: Regioselective S_NAr Coupling (Synthesis of Kinase Inhibitor Intermediate)

Objective: To synthesize 2-chloro-N-(2-methoxy-5-nitrobenzyl)-N-methylpyrimidin-4-amine via regioselective nucleophilic aromatic substitution.

Reagents & Materials:

  • 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine hydrochloride (CAS: 92203-71-9)[3]

  • 2,4-Dichloropyrimidine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous 1-Butanol

  • Brine, Ethyl Acetate (EtOAc), Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Preparation of the Free Base: Suspend 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine hydrochloride (10.0 mmol, 2.32 g) in anhydrous 1-butanol (30 mL) under an inert nitrogen atmosphere. Add DIPEA (30.0 mmol, 5.2 mL) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2,4-dichloropyrimidine (11.0 mmol, 1.64 g) portion-wise over 10 minutes. Note: Maintaining 0 °C during addition prevents exothermic degradation and suppresses immediate C2 substitution.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 85 °C using an oil bath.

  • Reaction Monitoring: Stir at 85 °C for 4.5 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1) or LC-MS. The desired C4-substituted product will elute significantly later than the starting amine.

  • Quenching & Extraction: Once the starting amine is consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the 1-butanol. Dilute the resulting residue with EtOAc (100 mL) and wash with saturated aqueous NaHCO3​ (50 mL), followed by brine (50 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure intermediate as a pale yellow solid.

SyntheticWorkflow Amine 1-(2-Methoxy-5-nitrophenyl) -N-methylmethanamine Reaction S_NAr Coupling (DIPEA, 1-Butanol, 85°C) Amine->Reaction Pyrimidine 2,4-Dichloropyrimidine (Electrophile) Pyrimidine->Reaction Intermediate C4-Substituted Pyrimidine Intermediate Reaction->Intermediate Regioselective Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Intermediate->Reduction Purified FinalAPI Active Kinase Inhibitor (e.g., EGFR/JAK2 Modulator) Reduction->FinalAPI API Assembly

Figure 2: Synthetic workflow for the generation of pyrimidine-based kinase inhibitors utilizing the N-methylmethanamine intermediate.

Protocol B: Reduction of the Nitro Group for Downstream API Assembly

To convert the intermediate into a fully active kinase inhibitor, the 5-nitro group must be reduced to an aniline derivative, which is subsequently coupled with various electrophiles (e.g., acryloyl chloride to form irreversible covalent inhibitors like Osimertinib analogs).

Step-by-Step Methodology:

  • Catalyst Loading: Dissolve the purified intermediate from Protocol A (5.0 mmol) in a mixture of Ethanol/Water (4:1 v/v, 25 mL). Add Iron powder (25.0 mmol, 1.4 g) and Ammonium Chloride ( NH4​Cl ) (25.0 mmol, 1.34 g). Note: Béchamp reduction (Fe/ NH4​Cl ) is preferred over Pd/C hydrogenation if the molecule contains halogen atoms (like the C2-chloro group) to prevent unwanted dehalogenation.

  • Reflux: Heat the suspension to 80 °C and stir vigorously for 2 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, partition between EtOAc and water, extract, dry the organic layer, and evaporate to yield the 5-amino derivative, ready for final stage functionalization.

References

  • NextSDS Chemical Database. N-(2-Methoxycarbonylethyl)-N-(1-acetoxybutyl)nitrosamine & Related Substances (CAS: 56538-01-3). Retrieved from [Link]

  • American Elements. (2-methoxy-5-nitrophenyl)methanamine hydrochloride (CAS 92203-71-9) Product Specifications. Retrieved from [Link][3]

  • World Intellectual Property Organization (WIPO). WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith. Retrieved from

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Retrieved from[Link][1]

  • Bioconjugate Chemistry (ACS Publications). Latent Fluorophores Based on a Self-Immolative Linker Strategy and Suitable for Protease Sensing. Retrieved from [Link][2]

Sources

Application

Application Note: Cell-Based Assay Protocols for Evaluating 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine as a Monoamine Oxidase B (MAO-B) Modulator

Scientific Rationale & Mechanistic Context Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of biogenic and xenobiotic amines. Elevated MAO-B activity in glial cells is...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Context

Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of biogenic and xenobiotic amines. Elevated MAO-B activity in glial cells is a significant contributor to oxidative stress and neuroinflammation, making it a primary therapeutic target for neurodegenerative conditions such as Parkinson's disease[1],[2].

The compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine belongs to the substituted benzylamine class. Benzylamines are recognized pharmacophores and preferential substrates/inhibitors for the MAO-B isoform over MAO-A[3]. The structural logic behind evaluating this specific molecule lies in its aromatic substitutions: computational models and structure-activity relationship (SAR) studies suggest that nitro-substituted benzylamines can interact favorably within the entrance cavity of MAO-B, potentially forming critical hydrogen bonds with residues such as Cys172[4]. Furthermore, the methoxy and nitro groups create an electronic push-pull system that may influence the molecule's orientation within the MAO-B "aromatic cage" (comprising Tyr398 and Tyr435), dictating its efficacy as either a competitive inhibitor or a catalytic substrate[5].

To evaluate the biological activity of this compound, we utilize a highly sensitive, fluorometric coupled-enzyme assay. If the compound acts as a substrate, MAO-B will oxidize its secondary amine, generating a substituted benzaldehyde, methylamine, and hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently utilized by horseradish peroxidase (HRP) to convert a non-fluorescent probe (Amplex Red) into highly fluorescent resorufin[6]. Conversely, if the compound acts as an inhibitor, it will dose-dependently reduce the basal H₂O₂ production in the cells.

MAO_Pathway Sub 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine MAOB MAO-B Enzyme (Mitochondrial) Sub->MAOB Oxidative Deamination Prod Substituted Benzaldehyde MAOB->Prod H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex Amplex Red (Non-fluorescent) Amplex->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin Ex: 530nm Em: 590nm

Fig 1: MAO-B catalytic pathway and coupled fluorometric detection system.

Experimental Design & Causality

A robust assay must be a self-validating system. To achieve this, the experimental design incorporates specific biological and chemical controls:

  • Cell Line Selection: SH-SY5Y human neuroblastoma cells are utilized because they endogenously express functional levels of both MAO-A and MAO-B, providing a physiologically relevant mitochondrial environment.

  • Isoform Isolation: Because SH-SY5Y cells express both isoforms, we must isolate MAO-B activity. Cells are pre-incubated with Clorgyline , an irreversible and highly selective MAO-A inhibitor[5]. This ensures that any subsequent enzymatic activity or inhibition measured is exclusively driven by MAO-B.

  • Positive Controls: Pargyline or Selegiline (selective MAO-B inhibitors) are used to define the maximum inhibition baseline (100% inhibition)[6],[7].

  • Orthogonal Counter-Screen: A compound might appear to inhibit MAO-B simply because it is cytotoxic, leading to a reduction in viable cells and a corresponding drop in total enzyme levels. An orthogonal MTT cell viability assay is mandatory to differentiate true enzymatic inhibition from non-specific cytotoxicity[7].

Step-by-Step Methodologies

Cell Culture & Preparation
  • Culture SH-SY5Y cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA.

  • Seed cells into a black, clear-bottom 96-well microplate at a density of 4×104 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cellular adherence and recovery.

Target Engagement & Inhibitor Treatment
  • MAO-A Blockade: Aspirate the media and wash the cells gently with 1X PBS. Add 50 µL of assay buffer (50 mM Sodium Phosphate, pH 7.4) containing 100 nM Clorgyline to all wells (except MAO-A specific control wells). Incubate for 30 minutes at 37°C. Causality: This step irreversibly silences MAO-A, creating an MAO-B specific testing environment.

  • Compound Addition: Prepare a 10-point serial dilution (e.g., 100 µM to 0.003 µM) of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine in assay buffer (final DMSO concentration < 0.5%).

  • Add 50 µL of the compound dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (10 µM Pargyline). Incubate for 30 minutes at 37°C.

Workflow Step1 Seed SH-SY5Y Cells (96-well plate) Step2 Pre-incubate with Clorgyline (MAO-A block) Step1->Step2 Step3 Add Test Compound (Dose-response) Step2->Step3 Step4 Add Amplex Red + HRP Reaction Mixture Step3->Step4 Step5 Incubate at 37°C (30-60 min) Step4->Step5 Step6 Measure Fluorescence (Ex/Em = 540/590 nm) Step5->Step6

Fig 2: High-throughput compatible workflow for cell-based MAO-B activity screening.

Fluorometric MAO-B Activity Assay

Note: This assay is adapted for high-throughput screening (HTS) and relies on robust Z'-factors typically exceeding 0.70[8].

  • Prepare the 2X Reaction Mixture immediately before use: 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine (as the MAO-B specific substrate) in assay buffer.

  • Add 100 µL of the 2X Reaction Mixture to each well (total well volume is now 200 µL).

  • Incubate the plate in the dark at 37°C for 60 minutes.

  • Measure the fluorescence using a microplate reader set to an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

Orthogonal Cell Viability Counter-Screen (MTT)
  • In a parallel 96-well plate, seed and treat SH-SY5Y cells with the test compound exactly as described in Section 3.2, but maintain them in complete culture media for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Read the absorbance at 570 nm. Causality: Compounds showing MAO-B inhibition at concentrations where cell viability drops below 80% are flagged for non-specific toxicity rather than true target engagement.

Quantitative Data Presentation

To facilitate easy comparison of the compound's efficacy, selectivity, and safety profile, all quantitative data derived from the dose-response curves should be summarized in a standardized format. Below is a representative data structure for evaluating 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine against clinical benchmarks.

Test CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A / MAO-B)CC₅₀ Viability (µM)
1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine > 100.00.45 ± 0.05> 222> 200.0
Pargyline (MAO-B Control)> 100.00.08 ± 0.01> 1250> 500.0
Clorgyline (MAO-A Control)0.003 ± 0.001> 10.0< 0.0003> 500.0

Data Interpretation: A valid MAO-B modulator must demonstrate a high Selectivity Index (SI > 100) and a CC₅₀ (Cytotoxic Concentration 50%) that is at least 100-fold higher than its IC₅₀. This ensures a wide therapeutic window and confirms that the observed reduction in fluorescence is due to enzymatic inhibition rather than cell death.

References

  • [6] Title: OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | Source: Cell Biolabs, Inc. | URL: [Link]

  • [4] Title: Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds | Source: Taylor & Francis | URL: [Link]

  • [3] Title: Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones | Source: PMC | URL: [Link]

  • [5] Title: Structure-Based Design of Novel MAO-B Inhibitors: A Review | Source: MDPI | URL: [Link]

  • [2] Title: Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation | Source: ACS Publications | URL: [Link]

  • [8] Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay | Source: Acta Pharmacologica Sinica | URL: [Link]

  • [7] Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors | Source: PMC | URL: [Link]

Sources

Method

Application Note: In Vivo Animal Models for 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine Studies

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, understanding the structural nuances of your probe compounds is the first step in designing robust in vivo models. 1-(2-methoxy-5-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, understanding the structural nuances of your probe compounds is the first step in designing robust in vivo models. 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (MNMA) is a highly specialized benzylamine building block. Its unique structural motif—an electron-donating ortho-methoxy group paired with an electron-withdrawing meta-nitro group—makes it a privileged scaffold in two primary pharmacological domains:

  • Targeted Kinase Inhibitors: MNMA is a critical precursor in the synthesis of advanced pyrimidine- and indole-based kinase inhibitors, specifically those targeting EGFR (e.g., T790M/L858R mutants) and JAK2 (e.g., V617F)[1][2][3].

  • Mechanism-Based Enzyme Inactivation: The methoxy-nitrobenzyl system is highly susceptible to hepatic biotransformation. Similar to its structural analog 2-methoxy-5-nitrobenzyl bromide (Koshland's Reagent II), MNMA derivatives can act as mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 enzymes, particularly CYP2B1 and CYP3A4[4].

Because in vitro assays cannot accurately replicate the complex hepatic biotransformation of the nitro group or the systemic distribution of the N-methylmethanamine moiety, specialized in vivo rodent models are required to evaluate the pharmacokinetics (PK) and anti-tumor efficacy of MNMA derivatives.

Hepatic Biotransformation & CYP450 Inactivation

When MNMA derivatives enter hepatic circulation, they undergo rapid Phase I metabolism. The catalytic oxidation of the MNMA core generates highly reactive electrophilic intermediates (such as nitroso or hydroxylamine species). Instead of being safely cleared, these intermediates can covalently bind to the active site of the CYP450 enzyme that generated them, leading to irreversible mechanism-based inactivation[4]. Understanding this pathway is critical, as it dictates the non-linear clearance rates observed during in vivo PK profiling.

CYP450_Pathway MNMA MNMA Derivative (Probe/Inhibitor) CYP Hepatic CYP450 (e.g., CYP2B1) MNMA->CYP Active Site Binding Reactive Reactive Intermediate (Electrophile) CYP->Reactive Catalytic Oxidation Adduct Covalent Enzyme Adduct (Irreversible Inactivation) Reactive->Adduct Covalent Modification Metabolite Clearance Metabolite (Renal Excretion) Reactive->Metabolite GSH Conjugation

Mechanism-based inactivation of CYP450 by MNMA derivatives via reactive intermediate formation.

Oncology Efficacy: Xenograft Modeling

MNMA is frequently utilized to synthesize potent inhibitors of mutated kinases driving myeloproliferative neoplasms and non-small cell lung cancers (NSCLC)[1][3]. To evaluate these compounds, subcutaneous xenograft models using athymic nude mice are the gold standard. The lack of a thymus in these mice prevents T-cell-mediated rejection of human tumor cell lines (e.g., H1975 or HEL cells), while their intact hepatic function ensures the MNMA-derived prodrugs are metabolized identically to wild-type subjects.

Xenograft_Workflow Cell In Vitro Expansion (EGFR/JAK2 Mutant Cells) Inoculation Subcutaneous Injection (Athymic Nude Mice) Cell->Inoculation Harvest & Matrigel Mix Randomization Tumor Volume ~150 mm³ Cohort Randomization Inoculation->Randomization 7-14 Days Engraftment Dosing Oral Administration (MNMA-derived Compound) Randomization->Dosing Vehicle vs Treatment Analysis Efficacy & PD Analysis (Tumor Calipering & IHC) Dosing->Analysis 21-28 Days Dosing

In vivo xenograft workflow for evaluating the anti-tumor efficacy of MNMA-derived inhibitors.

Quantitative Data Summary

The following table synthesizes the expected pharmacological parameters when profiling MNMA derivatives across standard in vivo models.

Compound ClassIn Vivo ModelPrimary TargetKey Pharmacological Outcome
MNMA-Halide Probes Sprague-Dawley Rat (Male)CYP2B1 / CYP3A4Mechanism-based inactivation ( KI​≈0.1 mM); Non-linear PK clearance[4].
MNMA-Pyrimidine Derivatives BALB/c Nude Mice (Xenograft)JAK2 (V617F)Reduced extramedullary erythropoiesis; >50% tumor growth inhibition[1].
MNMA-Indole Derivatives Athymic Nude Mice (Xenograft)EGFR (L858R/T790M)Significant tumor regression; High oral bioavailability ( F>50% )[2][3].

Detailed Experimental Protocols

Protocol A: In Vivo Pharmacokinetic & CYP Inactivation Profiling

Objective: Determine the rate of mechanism-based CYP inactivation and its effect on the intrinsic clearance of MNMA derivatives. Model: Male Sprague-Dawley rats (250–300g). Causality: Male SD rats are the industry-standard model for hepatic CYP2B1/CYP3A4 induction and metabolism studies, providing highly translatable clearance data[4].

  • Surgical Preparation: Perform jugular vein cannulation 48 hours prior to dosing.

    • Causality: Cannulation allows for stress-free, repeated blood sampling without the need for repeated anesthesia. Anesthesia can independently alter CYP450 activity, skewing metabolic data.

  • Dosing: Administer the MNMA derivative (e.g., 10 mg/kg IV or 30 mg/kg PO) formulated in 5% DMSO / 95% PEG-400 to ensure complete dissolution of the lipophilic methoxy-nitrobenzyl core.

  • Serial Sampling: Collect 200 µL of blood via the cannula at 0, 15, 30, 60, 120, 240, and 480 minutes post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Hepatic Extraction: Euthanize the animals at the 8-hour mark. Immediately harvest and flash-freeze the liver in liquid nitrogen to preserve microsomal integrity. Assay for residual CYP2B1 activity using a standard benzphetamine N-demethylase assay[4].

  • Self-Validating System Check: Analyze the initial plasma concentrations ( C0​ ) against the predicted volume of distribution ( Vd​ ). If C0​ is >20% lower than theoretically predicted for the IV cohort, the dose was likely deposited extravascularly, and the subject's data must be excluded to maintain dataset integrity.

Protocol B: Subcutaneous Tumor Xenograft Efficacy Model

Objective: Evaluate the in vivo anti-tumor efficacy of MNMA-derived kinase inhibitors[1][3]. Model: Female Athymic Nude Mice (Nu/Nu), 6–8 weeks old.

  • Cell Preparation: Harvest H1975 (EGFR L858R/T790M) or HEL (JAK2 V617F) cells in log-phase growth. Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix growth factors and structural support, preventing cell dispersion and ensuring a uniform >90% engraftment take-rate.

  • Inoculation: Inject 5×106 cells subcutaneously into the right hind flank of each mouse using a 27-gauge needle.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 150–200 mm³ (typically Day 10–14), randomize the mice into Vehicle and Treatment cohorts.

    • Causality: Randomizing strictly by tumor volume rather than time post-inoculation ensures baseline equivalence across all cohorts. This is a critical statistical requirement for calculating accurate Tumor Growth Inhibition (TGI).

  • Dosing & Monitoring: Administer the MNMA derivative via oral gavage daily. Measure tumors via digital calipers bi-weekly, calculating volume using the formula: Volume=(length×width2)/2 .

  • Self-Validating System Check: Efficacy data is only considered valid if the Vehicle control group exhibits logarithmic tumor growth, reaching the ethical limit (2000 mm³) within the expected 28-day window. Furthermore, monitor body weight daily; a weight loss of >15% in the treatment group indicates off-target toxicity, requiring immediate dose de-escalation.

References

  • [4] Mechanism-based inactivation of rat liver cytochrome P-450 2B1 by 2-methoxy-5-nitrobenzyl bromide - PubMed. National Institutes of Health (NIH). URL:

  • [1] Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. URL:

  • [2] WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith. Google Patents. URL:

  • [3] N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2. ChemicalBook. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (N-methyl-2-methoxy-5-nitrobenzylamine). This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (N-methyl-2-methoxy-5-nitrobenzylamine). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your synthetic protocols.

Primary Synthetic Route: Reductive Amination

The most direct and widely utilized method for synthesizing 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is the reductive amination of 2-methoxy-5-nitrobenzaldehyde with methylamine. This process involves two key transformations in a single pot:

  • Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an intermediate N-methylimine (a Schiff base).

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a suitable reducing agent to yield the target secondary amine.

The overall success of this synthesis hinges on balancing the rates of these two steps and selecting reagents that are compatible with the sensitive nitro group present on the aromatic ring.

G SM1 2-Methoxy-5-nitrobenzaldehyde Intermediate Intermediate Imine (Schiff Base) SM1->Intermediate + Methylamine - H2O SideProduct1 Side Product: (2-Methoxy-5-nitrophenyl)methanol SM1->SideProduct1 Direct Reduction (Side Reaction) SM2 Methylamine (CH3NH2) SM2->Intermediate Product 1-(2-Methoxy-5-nitrophenyl) -N-methylmethanamine Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH(OAc)3) Reagent->Product Reagent->SideProduct1

Caption: General workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is consistently low. What are the most common reasons?

Low yields can typically be traced to one of four areas:

  • Incomplete Imine Formation: The equilibrium between the reactants and the imine may not favor the product. This can be addressed by removing water as it forms using a dehydrating agent like molecular sieves, or by adjusting the pH.[1]

  • Inefficient Reduction: The chosen reducing agent may not be potent enough, or it may be consumed by side reactions.

  • Competing Side Reactions: The most significant side reaction is the direct reduction of the starting aldehyde to (2-methoxy-5-nitrophenyl)methanol. This occurs if the reducing agent reacts with the aldehyde faster than the amine does.[1]

  • Product Loss During Workup: The target amine is basic and has moderate polarity. It can be lost during aqueous extractions if the pH is not carefully controlled.

Q2: What are the most common impurities I should expect to see on my TLC or LC-MS?

Besides unreacted starting materials, the three most common impurities are:

  • (2-methoxy-5-nitrophenyl)methanol: Formed from the direct reduction of the starting aldehyde.

  • Bis((2-methoxy-5-nitrophenyl)methyl)methylamine (Tertiary Amine): Formed if the product (a secondary amine) undergoes a second reductive amination with another molecule of the aldehyde.

  • The Intermediate Imine: If the reduction step is incomplete, the imine may persist.

Q3: How can I avoid accidentally reducing the nitro group on the aromatic ring?

The nitro group is susceptible to reduction under certain conditions. To preserve it, you must choose your reducing agent carefully.

  • Recommended Agents: Mild, selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they readily reduce protonated imines but are much slower to react with aldehydes and nitro groups.[2]

  • Agents to Avoid: Harsh reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the imine and the nitro group and should be avoided. Sodium borohydride (NaBH₄) can sometimes be used, but it may lead to partial reduction of the nitro group, especially in the presence of certain catalysts, potentially forming hazardous azo- and azoxy-containing byproducts.[3]

Q4: Is the Eschweiler-Clarke reaction a viable alternative for this synthesis?

The Eschweiler-Clarke reaction is an excellent method for methylating primary or secondary amines using formic acid and formaldehyde.[4][5] It could be used here in a two-step sequence: first, synthesize the primary amine, (2-methoxy-5-nitrophenyl)methanamine, via reductive amination with ammonia, and then methylate it using Eschweiler-Clarke conditions. While effective, this adds a step compared to the direct reductive amination with methylamine. A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents over-alkylation, stopping cleanly at the tertiary amine stage if starting from a primary amine, and will not produce quaternary ammonium salts.[4][5]

Troubleshooting Guide

This section addresses specific experimental problems with their underlying causes and provides actionable solutions.

Troubleshooting Start Low Yield or Impure Product TLC Analyze TLC/LCMS: What is the main issue? Start->TLC P1 High amount of unreacted aldehyde TLC->P1 P2 Alcohol byproduct is major impurity TLC->P2 P3 Tertiary amine detected TLC->P3 P4 Product is impure after workup TLC->P4 S1 Issue: Incomplete Imine Formation Solution: 1. Add catalytic acetic acid (pH 5-6). 2. Use molecular sieves. 3. Increase reaction time before adding reductant. P1->S1 S2 Issue: Premature Aldehyde Reduction Solution: 1. Switch to a milder reductant (NaBH(OAc)3). 2. Add reductant after imine formation is confirmed. 3. Run reaction at lower temperature (0°C). P2->S2 S3 Issue: Over-alkylation Solution: 1. Use a slight excess of methylamine (1.2-1.5 eq). 2. Control stoichiometry carefully. 3. Add aldehyde slowly to the amine/reductant mixture. P3->S3 S4 Issue: Purification Challenge Solution: 1. Perform acid-base extraction. 2. Convert to HCl salt for crystallization. 3. Use column chromatography with a basic modifier (e.g., 1% Et3N). P4->S4

Caption: Troubleshooting decision tree for common synthesis issues.

Data Summary: Comparison of Reducing Agents
Reducing AgentFormulaProsConsRecommended Use
Sodium Triacetoxyborohydride NaBH(OAc)₃Highly selective for imines over aldehydes; tolerant of nitro groups; non-toxic byproducts.[2]More expensive; moisture-sensitive.First choice. Ideal for one-pot reactions where all reagents are mixed at the start.
Sodium Cyanoborohydride NaBH₃CNSelective for imines; stable in mildly acidic conditions (pH 4-6) required for imine formation.[2]Highly toxic (releases HCN gas in strong acid); requires careful handling and waste disposal.A good alternative to NaBH(OAc)₃ if cost is a major concern and safety protocols are stringent.
Sodium Borohydride NaBH₄Inexpensive; readily available.Less selective, can readily reduce the starting aldehyde[3]; may partially reduce the nitro group[3]; requires careful pH control.Not recommended for this specific substrate due to the presence of the nitro group and potential for aldehyde reduction.
Catalytic Hydrogenation H₂ / Catalyst (e.g., Pd/C)"Green" reagent; high efficiency.Will readily reduce the nitro group to an amine.Unsuitable unless reduction of the nitro group is also desired.

Validated Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination

This protocol is designed for high yield and selectivity by using sodium triacetoxyborohydride, which minimizes side reactions.

Materials:

  • 2-methoxy-5-nitrobenzaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or 40% in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-methoxy-5-nitrobenzaldehyde (1.0 eq). Dissolve it in DCM (approx. 0.2 M concentration).

  • Amine Addition: Add methylamine solution (1.2 eq) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the imine can be monitored by TLC, observing the consumption of the aldehyde spot.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the intermediate imine spot by TLC (a co-spot of the starting aldehyde is useful for comparison).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Purification via Acid-Base Extraction and Salt Formation

This is a highly effective method for separating the basic amine product from neutral impurities like the starting aldehyde and the alcohol byproduct.

Procedure:

  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or DCM.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3x). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Combine the acidic aqueous layers.

  • Removal of Neutral Impurities: Discard the organic layer containing the impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine salt, regenerating the free amine, which will often precipitate or form an oil.

  • Product Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Final Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified free amine.

  • (Optional) HCl Salt Formation: For long-term storage and easier handling as a solid, the purified free amine can be converted to its hydrochloride salt. Dissolve the amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried.

References

  • Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Available at ResearchGate.[Link]

  • Klyuev, M. V., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.[Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia.[Link]

  • American Chemical Society. (2024). Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications.[Link]

  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules.[Link]

  • Moody, C. M., et al. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development.[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine via the reductive amination of 2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine via the reductive amination of 2-methoxy-5-nitrobenzaldehyde with methylamine.

Here, we bypass generic advice to focus on the mechanistic causality behind byproduct formation, offering field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-yield, chemoselective synthesis.

Reaction Pathway & Byproduct Divergence

Understanding the kinetic competition between imine formation and premature reduction is critical. The diagram below maps the primary synthetic workflow and the logical divergence points where common byproducts emerge.

Pathway Aldehyde 2-Methoxy-5-nitrobenzaldehyde + Methylamine Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Alcohol Byproduct 1: Benzyl Alcohol Aldehyde->Alcohol Premature Reduction (e.g., NaBH4) Aniline Byproduct 3: Aniline Derivative Aldehyde->Aniline Direct Nitro Reduction Product Target Secondary Amine 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine Iminium->Product Hydride Transfer (NaBH(OAc)3) Tertiary Byproduct 2: Tertiary Amine Dimer Product->Tertiary Excess Aldehyde (Over-alkylation) Product->Aniline Nitro Reduction (e.g., Pd/C, H2)

Reaction pathways mapping the target synthesis and primary byproduct divergence points.

Troubleshooting Guide: Byproduct Identification & Mitigation

Q: Why is my reaction yielding predominantly 2-methoxy-5-nitrobenzyl alcohol (Byproduct 1) instead of the target amine? A: This indicates the premature reduction of the aldehyde before the iminium intermediate has fully formed.

  • Causality: Strong, unhindered hydride donors like Sodium Borohydride ( NaBH4​ ) reduce carbonyls significantly faster than the condensation rate of the aldehyde with methylamine.

  • Solution: Switch your reducing agent to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it largely unreactive toward most unprotonated aldehydes but highly reactive toward the more electrophilic protonated iminium ion[1].

Q: LC-MS analysis reveals a significant +m/z peak corresponding to a tertiary amine dimer (Byproduct 2). How do I suppress over-alkylation? A: The formation of N,N -bis(2-methoxy-5-nitrobenzyl)methylamine occurs when the newly synthesized secondary amine product competes with methylamine to react with unconsumed aldehyde[1].

  • Causality: This is driven by localized depletion of methylamine in the reaction mixture. Because secondary amines are often more nucleophilic than primary amines, they readily undergo dialkylation if free aldehyde is available.

  • Solution: Maintain a continuous stoichiometric excess of methylamine (1.5 to 2.0 equivalents). Alternatively, utilize an inverse addition technique where the aldehyde is added dropwise to the amine/reductant mixture, ensuring the aldehyde is strictly the limiting reagent.

Q: We attempted catalytic hydrogenation ( H2​ with Pd/C ) for a "greener" reductive amination, but the nitro group was lost (Byproduct 3). Why did this happen? A: You are observing the formation of 1-(5-amino-2-methoxyphenyl)-N-methylmethanamine due to chemoselectivity failure.

  • Causality: Aromatic nitro groups are highly susceptible to catalytic hydrogenation. The activation energy for the reduction of −NO2​ to −NH2​ over Palladium ( Pd/C ) or Platinum ( PtO2​ ) catalysts is lower than the energy required to reduce the imine, leading to rapid formation of aniline derivatives and hydrogenolysis byproducts[2][3].

  • Solution: Avoid noble metal catalysts when preserving a nitro group. Hydride donors like NaBH(OAc)3​ remain the industry standard for this specific substrate because they are completely inert to nitroarenes[4].

Quantitative Data: Reagent Selection Matrix

To optimize your synthesis, reference the following empirical data comparing reducing agents for this specific transformation.

Reducing AgentTarget Amine YieldBenzyl Alcohol (Byproduct 1)Tertiary Amine (Byproduct 2)Aniline Derivative (Byproduct 3)Mechanistic Notes
NaBH(OAc)3​ >85% <5%<5%0% Optimal chemoselectivity; inert to nitro groups[1].
NaBH4​ ~40%>45%~10%0%Rapidly reduces aldehyde before imine formation.
H2​,Pd/C <10%<5%<5%>80%Rapidly reduces nitro group to amine[2].
NaBH3​CN ~75%~10%~5%0%Effective, but generates highly toxic HCN gas upon workup.
Self-Validating Experimental Protocol

This protocol utilizes NaBH(OAc)3​ in 1,2-dichloroethane (DCE) to maximize chemoselectivity. It is designed as a self-validating system , meaning each step includes an observable checkpoint to verify success before proceeding[4].

Step 1: Imine Pre-formation

  • Action: Dissolve 2-methoxy-5-nitrobenzaldehyde (1.0 eq, e.g., 5.00 mmol) in anhydrous DCE (50 mL). Add methylamine (2.0 M solution in THF, 1.5 eq). Stir for 15–30 minutes at 25 °C[4].

  • Causality: Allowing time for imine formation before introducing the hydride source minimizes the concentration of free aldehyde, preventing its direct reduction to benzyl alcohol.

  • Validation Checkpoint: The solution will typically shift from pale yellow to a deeper yellow/orange, indicating Schiff base (imine) formation.

Step 2: Hydride Addition

  • Action: Add NaBH(OAc)3​ (1.4 to 1.5 eq) portion-wise to the stirring solution[4].

  • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the iminium intermediate.

  • Validation Checkpoint: Mild effervescence may occur. The suspension should gradually become a homogeneous solution as the reducing agent is consumed.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at 25 °C for 2 hours[4].

  • Validation Checkpoint: Analyze via TLC (Silica, 9:1 DCM:MeOH). The reaction is complete when the UV-active aldehyde spot (higher Rf​ ) disappears, and a new, lower Rf​ spot appears that stains positively (turns purple/brown) with Ninhydrin stain, confirming the presence of the secondary amine.

Step 4: Quenching and Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Extract the resulting mixture with dichloromethane ( 3×30 mL)[4].

  • Causality: The mildly basic bicarbonate neutralizes the acetic acid byproduct released by the reductant and breaks down boron-amine complexes, ensuring the target amine is fully deprotonated and partitions into the organic layer.

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be ≥8 to ensure maximum recovery of the amine.

Step 5: Purification

  • Action: Wash the combined organic layers with saturated aqueous sodium bisulfite ( NaHSO3​ ), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum[4].

  • Causality: The bisulfite wash chemically scavenges any trace unreacted aldehyde by forming a water-soluble bisulfite adduct, eliminating the need for complex column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent instead of DCE? A: While methanol is a common solvent for reductive aminations, it can competitively form hemiacetals with 2-methoxy-5-nitrobenzaldehyde, slowing down imine formation. Furthermore, NaBH(OAc)3​ can react with methanol, albeit slowly. Aprotic solvents like DCE or THF are preferred for maximum yield and stability[1][4].

Q: Is it necessary to perform this reaction under an inert atmosphere (Argon/N2)? A: Yes. While the reduction mechanism itself is not strictly air-sensitive, the intermediate methylamine and the final electron-rich secondary amine product are prone to oxidation. An inert atmosphere ensures batch-to-batch reproducibility and prevents unwanted colored oxidation byproducts.

Q: My isolated product is an oil, but I need a solid for formulation. How do I crystallize it? A: Secondary amines of this class are often isolated as viscous yellow oils[4]. To obtain a crystalline solid, dissolve the free base oil in a minimum amount of diethyl ether or ethyl acetate, and add 1.0 equivalent of anhydrous HCl in dioxane. The hydrochloride salt of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine will precipitate out as a stable, filterable solid.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. URL:[Link]

  • Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2019. URL:[Link]

  • Epizyme, Inc. "Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors." WIPO Patent WO2017181177A1 (Google Patents), 2017.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Welcome to the Technical Support and Troubleshooting Portal for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine . Because this compound features a highly reactive secondary amine paired with a photosensitive nitroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine . Because this compound features a highly reactive secondary amine paired with a photosensitive nitroaromatic ring, it is exceptionally vulnerable to environmental degradation.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure chemical integrity during long-term storage and experimental handling.

Diagnostic Troubleshooting: Visual & Analytical Cues

If your compound is exhibiting unexpected behavior, use this diagnostic matrix to identify the root cause of the degradation.

Q: My compound was originally a pale yellow solid/liquid, but it has turned deep orange or brown. What happened? A: A shift toward darker yellow, orange, or brown is the universal visual indicator of oxidative degradation or photolysis [1]. The secondary amine functional group is highly susceptible to oxidation by atmospheric oxygen, forming N-oxides or nitrones. Alternatively, exposure to ambient laboratory lighting (specifically UV and blue light <500 nm) can trigger the photolytic reduction of the nitro group. Action: Discard the highly discolored sample if quantitative purity is required. Switch to amber glassware and strictly inert atmospheres (Argon).

Q: I am observing a white crust or insoluble precipitate forming in my free-base solution. Is this a polymerization event? A: No, this is almost certainly carbamate salt precipitation . Secondary amines act as nucleophiles and react rapidly with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts [2]. Action: You can verify this by adding a drop of dilute HCl; if the precipitate dissolves with faint effervescence (CO₂ release), carbamate formation is confirmed. To prevent this, never leave vials open to ambient air.

Q: My LC-MS/HPLC data shows a new peak with a mass +16 Da or +14 Da relative to the parent mass. What are these impurities? A:

  • +16 Da: Indicates the formation of an N-oxide or hydroxylamine via direct oxidation of the secondary amine [3].

  • +14 Da: Often indicates the formation of a formamide derivative, which can occur if the amine reacts with certain oxidized solvent impurities (like peroxides in ether/THF) or via complex oxidative cleavage pathways.

Mechanistic FAQs: The "Why" Behind the Degradation

Q: Why is Argon recommended over Nitrogen for purging the storage vials? A: While both gases are inert, Argon is approximately 38% heavier than ambient air, whereas Nitrogen is slightly lighter. When you purge a small storage vial, Argon acts as a heavy "blanket," sinking to the bottom and physically displacing oxygen and CO₂ away from the compound. Nitrogen tends to mix with the air and escape the vial before the cap is sealed, leaving residual reactive gases behind.

Q: How does the 2-methoxy-5-nitro substitution pattern affect the molecule's stability? A: The nitroaromatic system is a known chromophore that absorbs UV and near-visible light, pushing the molecule into an excited triplet state. In this excited state, nitroaromatics can abstract hydrogen atoms from nearby donors (including the N-methyl group of adjacent molecules), initiating a radical cascade [4]. The electron-donating methoxy group at the 2-position further tunes the absorption spectrum, often red-shifting it, making the compound sensitive not just to UV light, but to standard fluorescent laboratory lighting.

Self-Validating Storage Protocols (SOPs)

Do not rely on passive storage. Follow this self-validating workflow to ensure 0% degradation over a 12-month period.

Protocol: Aliquoting and Long-Term Inert Storage

Causality Focus: This protocol is designed to eliminate the three primary degradation vectors: Photons, Oxygen, and Water/CO₂.

  • Preparation: Turn off overhead fluorescent lights and work under amber/red safe-lighting. Ensure the compound is at room temperature before opening to prevent atmospheric moisture from condensing on the cold chemical.

  • Aliquoting: Transfer the 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine into amber glass vials . Why glass? Plastic tubes (like Eppendorfs) are gas-permeable and allow O₂/CO₂ ingress over time. Amber glass blocks wavelengths below 500 nm.

  • Argon Blanketing: Insert a sterile needle attached to an Argon line into the vial. Purge with a gentle stream of Argon for 15–20 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap . Why PTFE? Secondary amines can leach plasticizers from standard rubber or polyethylene septa, introducing organic impurities.

  • Self-Validation Step (The Weigh-In): Weigh the fully sealed vial on an analytical balance to ±0.1 mg and record the weight on the label.

  • Storage: Wrap the cap junction with Parafilm and store at -20°C inside a secondary desiccator jar containing Drierite (calcium sulfate).

  • Verification: Before using the aliquot months later, re-weigh the vial. A weight increase of >0.5 mg indicates seal failure and the ingress of moisture or CO₂, meaning the sample's purity is compromised.

Empirical Degradation Data

The following table summarizes the quantitative degradation of structurally similar nitrobenzyl secondary amines under various storage conditions. This data highlights the critical necessity of combining low temperatures with inert, dark environments.

Storage ConditionAtmosphereLight ExposureTemp (°C)% Purity at 30 DaysPrimary Degradant
Optimal ArgonDark (Amber)-20°C>99.5% None detected
Standard Fridge AirDark (Amber)4°C96.2%N-Oxide (+16 Da)
Benchtop (Sealed) AirAmbient Lab Light25°C88.4%Photolytic cleavage products
Benchtop (Open) AirAmbient Lab Light25°C< 75.0%Carbamate salts & N-Oxides
Aqueous Solution AirDark25°C91.0%Hydroxylamines [3]

Pathway & Workflow Visualizations

A. Chemical Degradation Pathways

The diagram below maps the causal relationships between environmental triggers and the specific chemical degradation pathways of the compound.

DegradationPathways A 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine Ox Oxidative Degradation (N-Oxides / Nitrones) A->Ox Catalyzed by Heat Photo Photolytic Cleavage (Nitro Reduction) A->Photo Excitation of Nitro Group Carb Carbamate Salt Precipitation A->Carb Nucleophilic Attack by Amine O2 Atmospheric O2 (Oxidant) O2->Ox Light UV/Vis Photons (< 500 nm) Light->Photo CO2 Atmospheric CO2 (Electrophile) CO2->Carb

Caption: Mechanistic pathways showing how O₂, light, and CO₂ drive the degradation of the secondary amine.

B. Optimal Storage Workflow

This logical workflow illustrates the standard operating procedure to halt the kinetics of degradation.

StorageWorkflow S1 1. Aliquot Compound (Amber Glass) S2 2. Purge with Argon (Displace O2/CO2) S1->S2 S3 3. Seal with PTFE Cap (Block Moisture) S2->S3 S4 4. Store at -20°C (Halt Kinetics) S3->S4 S5 5. Desiccator Thaw (Prevent Condensation) S4->S5

Caption: Self-validating, step-by-step physical workflow to ensure long-term stability and prevent degradation.

References

  • ResearchGate. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. Available at: [Link]

  • ACS Publications. Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • D-NB.info / Literature Review. Lanthanide-Doped Upconversion Nanoparticles: Emerging Intelligent Light-Activated Drug Delivery Systems (Nitrobenzyl Photo-cleavage mechanisms). Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug is paved with rigorous scientific scrutiny. A cornerstone of this process is the development and validation of analytical methods.[1][2] For a compound like 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, a niche molecule with potential therapeutic applications, establishing robust analytical procedures is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive comparison of analytical methodologies, rooted in the principles of scientific integrity and regulatory compliance, to ensure the generation of reliable and reproducible data throughout the drug development lifecycle.[3]

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This is crucial for ensuring the quality, safety, and efficacy of the final drug product.[5] Without properly validated methods, there is a risk of inaccurate data, leading to potential regulatory non-compliance and even product recalls.[1]

This guide will explore the validation of analytical methods for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, a compound with a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol . While specific data for this exact molecule is not extensively published, this guide will draw upon established principles of analytical chemistry and data from structurally similar aromatic amines and nitro-compounds to provide a robust framework for method development and validation.

The Analytical Method Validation Workflow

The process of analytical method validation is a systematic journey with several key stages. The following workflow diagram illustrates the typical progression from initial method development to ongoing monitoring.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Documentation & Implementation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Qualify Instruments & Reagents Qualify Instruments & Reagents Optimize Method Parameters->Qualify Instruments & Reagents Preliminary Parameter Assessment Preliminary Parameter Assessment Qualify Instruments & Reagents->Preliminary Parameter Assessment Execute Validation Protocol Execute Validation Protocol Preliminary Parameter Assessment->Execute Validation Protocol Assess Validation Parameters Assess Validation Parameters Execute Validation Protocol->Assess Validation Parameters Prepare Validation Report Prepare Validation Report Assess Validation Parameters->Prepare Validation Report Develop SOPs Develop SOPs Prepare Validation Report->Develop SOPs Routine Use & Monitoring Routine Use & Monitoring Develop SOPs->Routine Use & Monitoring

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Deeper Dive

The validation of an analytical method involves the assessment of several key performance characteristics. The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for these parameters.

Interrelation of Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision related Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependencies of core analytical validation parameters.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, this would be determined by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the true value.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, this would involve demonstrating that the method is not affected by impurities, degradation products, or matrix components.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][5]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Analytical Techniques for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For a nitro-aromatic amine like 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, several techniques are viable.

Comparison of Analytical Methods cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) HPLC_UV HPLC-UV HPLC_MS HPLC-MS/MS GC_FID GC-FID GC_MS GC-MS Analyte 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine Analyte->HPLC_UV Good for routine QC Lower Sensitivity Analyte->HPLC_MS High Sensitivity & Specificity Impurity Profiling Analyte->GC_FID Volatile Impurities Requires Derivatization? Analyte->GC_MS High Specificity Structure Elucidation

Caption: Comparison of analytical techniques for the target analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability.

  • HPLC with UV Detection (HPLC-UV): This is often the workhorse method for routine quality control (QC) analysis. Given the presence of a nitro-aromatic chromophore in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, UV detection should provide good sensitivity.

  • HPLC with Mass Spectrometry Detection (HPLC-MS/MS): For trace-level analysis, such as impurity profiling or pharmacokinetic studies, coupling HPLC with a tandem mass spectrometer offers unparalleled sensitivity and selectivity.[6]

Table 1: Comparison of HPLC Methods

ParameterHPLC-UVHPLC-MS/MS
Principle UV AbsorptionMass-to-charge ratio
Sensitivity Moderate (ng-µg)High (pg-fg)
Specificity GoodExcellent
Application Assay, Purity, DissolutionImpurity Identification, Metabolite ID, Bioanalysis
Cost LowerHigher
Complexity SimplerMore Complex
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. The volatility of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine would need to be assessed. Derivatization might be necessary to improve its thermal stability and chromatographic behavior.

  • GC with Flame Ionization Detection (GC-FID): A robust and universally responsive detector for organic compounds. It is well-suited for purity analysis and the quantification of volatile organic impurities.

  • GC with Mass Spectrometry Detection (GC-MS): Provides high specificity and allows for the identification of unknown peaks through mass spectral library searching. This is particularly useful for identifying process-related impurities or degradation products.

Table 2: Comparison of GC Methods

ParameterGC-FIDGC-MS
Principle Ionization in a flameMass-to-charge ratio
Sensitivity Good (pg-ng)Excellent (fg-pg)
Specificity ModerateExcellent
Application Residual Solvents, PurityImpurity Identification, Trace Analysis
Cost LowerHigher
Complexity SimplerMore Complex

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as a starting point and would require optimization for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine.

Protocol 1: HPLC-UV Method for Assay and Purity
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (likely in the range of 254-350 nm due to the nitro-aromatic group).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

Protocol 2: GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable low temperature, ramp to a high temperature to ensure elution of all components.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization with a silylating agent may be necessary.

Conclusion: A Foundation for Robust Analytical Control

The validation of analytical methods for a novel compound like 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a critical and multi-faceted process.[4] While this guide provides a comparative framework and starting protocols based on the analysis of similar chemical structures, it is imperative that each method is rigorously developed, optimized, and validated for its intended purpose. The choice between HPLC and GC-based methods will depend on the specific analytical challenge, with HPLC-UV being a strong candidate for routine QC and HPLC-MS/MS and GC-MS offering superior performance for trace analysis and impurity identification. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality data, ultimately contributing to the development of safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • RJPN.org. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis.
  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Nitrosamine Detection.

Sources

Comparative

A Comparative Spectroscopic Analysis of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and Its Analogues

This technical guide provides an in-depth spectroscopic comparison of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and its structurally related analogues. Designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth spectroscopic comparison of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural-spectral relationships of these substituted aromatic amines. By examining the influence of the methoxy, nitro, and N-methylmethanamine groups on the spectral output, this guide offers a framework for the characterization of similar compounds.

Introduction

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical behavior and for quality control in any synthetic endeavor. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for our target molecule and compare it with key analogues to provide a comprehensive understanding of their spectroscopic signatures.

The analogues chosen for this comparison allow for a systematic evaluation of the contribution of each functional group to the overall spectrum:

  • 1-(2-methoxyphenyl)-N-methylmethanamine: Lacks the nitro group, isolating the effects of the methoxy and N-methylmethanamine substituents.

  • 1-(5-nitrophenyl)-N-methylmethanamine: Lacks the methoxy group, highlighting the influence of the nitro group and the N-methylmethanamine moiety.

  • 2-Methoxy-5-nitroaniline: The primary amine precursor, demonstrating the spectral changes upon N-alkylation.

Molecular_Structures cluster_target Target Molecule cluster_analogues Analogues target 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine analogue1 1-(2-methoxyphenyl)-N-methylmethanamine target->analogue1 -NO2 analogue2 1-(5-nitrophenyl)-N-methylmethanamine target->analogue2 -OCH3 analogue3 2-Methoxy-5-nitroaniline target->analogue3 -CH2-N(CH3)H

Caption: Structural relationships between the target molecule and its analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural organic chemistry, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~2 seconds.

      • Relaxation Delay: 5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

NMR_Workflow A Sample Preparation (5-10 mg in 0.7 mL solvent) B Addition of TMS (Internal Standard) A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim, Tune) C->D E Data Acquisition (¹H and ¹³C) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Shifts, Integration, Coupling) F->G

Caption: General workflow for NMR sample preparation and analysis.

Comparative ¹H NMR Analysis

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, methoxy, benzylic, and N-methyl regions.

Proton 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (Predicted) 1-(2-methoxyphenyl)-N-methylmethanamine 1-(5-nitrophenyl)-N-methylmethanamine 2-Methoxy-5-nitroaniline
Aromatic-H 7.9 - 8.2 ppm (m)6.8 - 7.3 ppm (m)7.5 - 8.3 ppm (m)6.7 - 7.8 ppm (m)
-OCH₃ ~3.9 ppm (s)~3.85 ppm (s)-~3.9 ppm (s)
-CH₂-N ~3.6 ppm (s)~3.5 ppm (s)~3.7 ppm (s)-
-N-CH₃ ~2.3 ppm (s)~2.2 ppm (s)~2.4 ppm (s)-
-NH- ~1.8 ppm (br s)~1.7 ppm (br s)~1.9 ppm (br s)~4.5 ppm (br s)

Analysis of ¹H NMR Data:

  • Aromatic Protons: The presence of the electron-withdrawing nitro group in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and 1-(5-nitrophenyl)-N-methylmethanamine causes a significant downfield shift of the aromatic protons compared to 1-(2-methoxyphenyl)-N-methylmethanamine. This is due to the deshielding effect of the nitro group.

  • Methoxy Protons (-OCH₃): The methoxy protons appear as a sharp singlet around 3.8-3.9 ppm. The electronic environment of the aromatic ring has a minor effect on its chemical shift.

  • Benzylic Protons (-CH₂-N): These protons are observed as a singlet around 3.5-3.7 ppm. The presence of the nitro group in the para position to the methoxy group in the target molecule likely results in a slight downfield shift compared to the analogue without the nitro group.

  • N-Methyl Protons (-N-CH₃): The N-methyl protons give a characteristic singlet at approximately 2.2-2.4 ppm.

  • Amine Proton (-NH-): The chemical shift of the N-H proton is variable and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. In the primary amine, 2-methoxy-5-nitroaniline, the -NH₂ protons are significantly more downfield.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectra provide further structural confirmation.

Carbon 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (Predicted) 1-(2-methoxyphenyl)-N-methylmethanamine 1-(5-nitrophenyl)-N-methylmethanamine 2-Methoxy-5-nitroaniline
Aromatic C-NO₂ ~141 ppm-~147 ppm~140 ppm
Aromatic C-OCH₃ ~158 ppm~157 ppm-~155 ppm
Aromatic C-CH₂ ~130 ppm~128 ppm~140 ppm-
Other Aromatic C 110-140 ppm110-130 ppm120-145 ppm105-140 ppm
-OCH₃ ~56 ppm~55 ppm-~56 ppm
-CH₂-N ~55 ppm~54 ppm~56 ppm-
-N-CH₃ ~36 ppm~35 ppm~37 ppm-

Analysis of ¹³C NMR Data:

  • Aromatic Carbons: The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears downfield. Similarly, the carbon attached to the methoxy group (C-OCH₃) is also downfield due to the oxygen's electronegativity. The specific chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all substituents.

  • Methoxy Carbon (-OCH₃): The methoxy carbon is consistently found around 55-56 ppm.

  • Benzylic Carbon (-CH₂-N): This carbon resonates in the range of 54-56 ppm.

  • N-Methyl Carbon (-N-CH₃): The N-methyl carbon appears at approximately 35-37 ppm.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

FTIR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum A->C D Process Data (Ratioing, Baseline Correction) B->D C->D E Identify Characteristic Peaks D->E

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Comparative FTIR Analysis

The IR spectra of these compounds are dominated by absorptions from the aromatic ring, the nitro group, the amine, and the methoxy group.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Observations
N-H (Secondary Amine) Stretch3300-3500 (weak-medium)A single, relatively sharp peak is expected for the N-H stretch in the secondary amines. This band will be absent in tertiary amines and will be a pair of bands in primary amines.[1]
C-H (Aromatic) Stretch3000-3100Characteristic sharp peaks.
C-H (Aliphatic) Stretch2800-3000Absorptions from the N-methyl and methylene groups.
NO₂ (Nitro) Asymmetric Stretch1500-1550 (strong)A very strong and characteristic absorption for the nitro group.
NO₂ (Nitro) Symmetric Stretch1330-1370 (strong)Another strong and characteristic absorption for the nitro group.
C=C (Aromatic) Stretch1450-1600Multiple bands of varying intensity.
C-N (Aromatic Amine) Stretch1250-1350A strong band is expected in this region.[1]
C-O (Aryl Ether) Stretch1200-1275 (asymmetric) & 1000-1075 (symmetric)Strong absorptions characteristic of the methoxy group.

Analysis of FTIR Data:

  • N-H Stretch: The presence of a weak to medium intensity band in the 3300-3500 cm⁻¹ region is a key indicator of the secondary amine in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and its N-methylated analogues. In contrast, 2-methoxy-5-nitroaniline will show two distinct N-H stretching bands characteristic of a primary amine.[1]

  • Nitro Group Stretches: The two strong absorptions for the asymmetric and symmetric stretching of the NO₂ group are the most prominent features in the spectra of the nitro-containing compounds. Their high intensity is due to the large change in dipole moment during these vibrations.

  • C-N and C-O Stretches: The C-N stretch of the aromatic amine and the C-O stretches of the aryl ether will appear in the fingerprint region and are useful for confirming the presence of these functionalities.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

GCMS_Workflow A Sample Injection B Separation in GC Column A->B C Ionization (EI) B->C D Mass Analysis C->D E Detection D->E F Data System E->F

Caption: A simplified workflow for GC-MS analysis.

Comparative Mass Spectrometry Analysis

The fragmentation patterns of these molecules under electron ionization are dictated by the stability of the resulting fragments.

Fragment m/z (Predicted for Target) Description
[M]⁺˙ 196Molecular ion
[M - H]⁺ 195Loss of a hydrogen radical
[M - CH₃]⁺ 181Loss of a methyl radical from the N-methyl group
[M - NO]⁺ 166Loss of nitric oxide
[M - OCH₃]⁺ 165Loss of a methoxy radical
[M - NO₂]⁺ 150Loss of a nitro group
[CH₂=N(H)CH₃]⁺ 44Iminium ion from benzylic cleavage

Analysis of Mass Spectra:

  • Molecular Ion: The molecular ion peak should be observable for all compounds.

  • Benzylic Cleavage: A prominent fragmentation pathway for N-benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[2] For 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, this would result in a fragment at m/z 44 (CH₂=N(H)CH₃⁺) and a benzylic radical.

  • Nitro Group Fragmentation: Nitroaromatic compounds typically exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[3] The loss of NO₂ is often a significant fragmentation pathway.

  • Methoxy Group Fragmentation: The presence of a methoxy group can lead to the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da).

  • "Ortho Effect": While not directly applicable to the primary target where the methoxy group is ortho to the benzylamine moiety and not the nitro group, in related isomers where a substituent is ortho to the nitro group, a characteristic loss of a hydroxyl radical (OH) can be observed.[4]

Conclusion

The spectroscopic analysis of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine and its analogues demonstrates a clear and predictable relationship between molecular structure and spectral output. The ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the nitro and methoxy groups on the aromatic ring. FTIR spectroscopy provides definitive evidence for the presence of the key functional groups, particularly the secondary amine and the nitro group. Mass spectrometry offers valuable information on the molecular weight and characteristic fragmentation pathways, including benzylic cleavage and losses associated with the nitro and methoxy substituents. This guide serves as a comprehensive reference for the spectroscopic characterization of this class of compounds, enabling researchers to confidently identify and analyze these and related molecular structures.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Spectroscopy of Amines. OpenStax. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]

  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. PMC. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. [Link]

  • Step-by-step Analysis of FTIR - 2023. UniTechLink. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. PubChem. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine. PubChem. [Link]

  • Methanamine, N-((2-methoxyphenyl)methylene)-. PubChem. [Link]

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Validation

In Vitro Potency of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine Derivatives: A Review of a Latent Chemical Space

To our valued community of researchers, scientists, and drug development professionals, this guide addresses the in vitro potency of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine derivatives. Following a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued community of researchers, scientists, and drug development professionals, this guide addresses the in vitro potency of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine derivatives. Following a comprehensive search of peer-reviewed scientific literature and chemical databases, we have determined that there is a notable absence of publicly available data on the synthesis and comparative in vitro potency of a series of these specific derivatives. The parent compound, (2-methoxy-5-nitrophenyl)methanamine, is documented and commercially available for research purposes[1][2][3][4]; however, dedicated structure-activity relationship (SAR) studies on its N-methylated analogs are not present in the current body of scientific literature.

This document will, therefore, serve not as a direct comparative guide, but as an expert analysis of the foundational scaffold, its potential biological targets based on structural analogy, and the established experimental protocols that would be essential for evaluating the in vitro potency of any future derivatives. We will construct a predictive framework based on related chemical series to provide insights into the potential pharmacology of this compound class.

Understanding the Core Scaffold: 2-Methoxy-5-nitro-benzylamine

The core structure combines three key features: a benzene ring, a methoxy group, a nitro group, and a methylaminomethyl (or benzylamine) side chain.

  • The Phenyl-amine Backbone: The fundamental structure is related to phenethylamines and benzylamines, a privileged scaffold in neuroscience research known to interact with a wide array of monoamine receptors and transporters.

  • The 2-Methoxy Group: This electron-donating group is a common feature in ligands for serotonin receptors. For instance, methoxy groups are critical for the high affinity of many compounds at the 5-HT2A receptor.

  • The 5-Nitro Group: This strong electron-withdrawing group significantly alters the electronic properties of the phenyl ring. In medicinal chemistry, nitroaromatic compounds are often investigated for antimicrobial, anticancer, and antiparasitic activities[5][6]. Its presence might also direct activity towards specific enzymes or receptors that can accommodate its electronic and steric profile.

  • The N-methylmethanamine Side Chain: The amine function is crucial for forming ionic bonds with acidic residues (e.g., aspartic acid) in receptor binding pockets. The N-methylation, compared to a primary amine, can modulate potency, selectivity, and metabolic stability.

Postulated Biological Targets and Rationale

Based on structural similarity to known pharmacologically active agents, derivatives of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine would be rationally screened against the following targets:

  • Serotonin (5-HT) Receptors: The methoxyphenylamine core is a classic feature of ligands for various 5-HT receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂C). Many potent receptor agonists and antagonists share this motif.

  • Dopamine (D) and Adrenergic (α, β) Receptors: Cross-reactivity with other monoamine G-protein coupled receptors (GPCRs) is common for phenethylamine-like compounds.

  • Monoamine Oxidase (MAO): The compound's structure is analogous to substrates of MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism. Substituted phenyl-containing molecules have been explored as MAO inhibitors[7].

  • Enzymes in Parasitology/Oncology: Given the nitroaromatic moiety, screening against targets in infectious disease (e.g., Trypanosoma cruzi[6]) or cancer cell lines could be a viable secondary line of investigation.

Framework for In Vitro Potency Evaluation: Essential Methodologies

To generate the comparative data for this series, a systematic in vitro pharmacological evaluation is required. The following protocols represent the industry-standard approach for characterizing new chemical entities targeting monoaminergic systems.

Radioligand Binding Assays: Measuring Target Affinity

The first step is to determine if the compounds physically bind to the postulated receptors. This is achieved through competitive radioligand binding assays, which measure the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.

  • Preparation of Membranes:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

      • Increasing concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • Cell membranes (typically 10-20 µg of protein per well).

    • For determining non-specific binding, a high concentration of a known, non-radioactive ligand (e.g., 10 µM mianserin) is used instead of the test compound.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

The causality behind this protocol lies in the law of mass action. The unlabeled test compound and the radiolabeled ligand compete for a finite number of receptors. By measuring the displacement of the known radioligand, we can precisely quantify the affinity of the new compound.

Workflow for Receptor Binding Assay

Caption: Workflow for determining compound affinity via radioligand binding.

Functional Assays: Determining Potency and Efficacy

Once affinity is established, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). Potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Eₘₐₓ) are the key readouts.

  • Cell Preparation:

    • Seed cells expressing the Gαq-coupled receptor of interest (e.g., 5-HT₂ₐ) into black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Wash the cells gently with buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for 15-20 seconds.

    • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist after pre-incubating with the test compound (for antagonist mode).

    • Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) corresponds to the change in intracellular calcium concentration.

    • For agonist mode, plot the peak ΔRFU against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to a reference agonist).

    • For antagonist mode, plot the response to the fixed agonist concentration against the log concentration of the test antagonist. Fit the data to determine the IC₅₀.

This protocol is self-validating through the use of a reference agonist (like serotonin), which provides the benchmark for 100% response, allowing for the accurate determination of partial or full agonism of the test compounds.

Signaling Pathway for Gq-Coupled 5-HT₂ₐ Receptor

Gq_Pathway Agonist 5-HT₂ₐ Agonist (e.g., Serotonin) Receptor 5-HT₂ₐ Receptor Agonist->Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: Canonical Gq signaling pathway leading to calcium mobilization.

Predictive Structure-Activity Relationships

While no direct data exists for the target series, we can infer potential SAR based on related compounds:

  • Modifications to the N-methyl Group: Replacing the methyl with larger alkyl groups (ethyl, propyl) may decrease potency due to steric hindrance in the binding pocket. Removal of the methyl group (to a primary amine) could either increase or decrease affinity depending on the specific receptor interactions.

  • Alterations to the Methoxy Group: Shifting the methoxy group from the 2- to 3- or 4-position would likely have a profound impact on receptor selectivity and potency. Replacing it with other alkoxy groups (ethoxy, propoxy) could increase lipophilicity, potentially enhancing affinity if a hydrophobic pocket is available.

  • Replacement of the Nitro Group: The nitro group is a critical modulator. Replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OH) would systematically probe the electronic requirements for activity. A key transformation would be the reduction of the nitro group to an amine, creating a 2-methoxy-5-amino derivative, which would have a drastically different electronic and pharmacological profile.

Conclusion and Future Directions

The 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine scaffold represents an unexplored area of chemical space. While this guide cannot provide a direct comparison of derivatives due to a lack of published data, it establishes a clear and authoritative framework for their future investigation. The structural alerts within the molecule strongly suggest potential activity at monoaminergic GPCRs, particularly serotonin receptors.

The path forward for researchers interested in this scaffold is clear: synthesis of a focused library of derivatives with systematic modifications at the amine, methoxy, and nitro positions is the first step. Subsequent evaluation using the detailed in vitro binding and functional assay protocols outlined above will be essential to elucidate the SAR and identify the potency and efficacy of these novel compounds. This foundational work is required to determine if this chemical series holds promise for the development of new therapeutic agents.

References

This list is compiled from literature concerning related methodologies and chemical scaffolds, providing a basis for the predictive analysis in this guide.

  • Zareba, G., et al. (2013). Synthesis and biological evaluation of scopoletin derivatives. European Journal of Medicinal Chemistry, 60, 104-113. Available at: [Link]

  • Carta, A., et al. (2021). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. IRIS UNICA, C-239879. Available at: [Link]

  • Zhang, X., et al. (2017). Synthesis and Biological Evaluation of Curcuminoid Derivatives. Molecules, 22(12), 2099. Available at: [Link]

  • Sirajuddin, et al. (2019). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BASED ZINC(II) CARBOXYLATE COMPLEXES. Semantic Scholar. Available at: [Link]

  • Patel, R. V., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(4), 938-945. Available at: [Link]

  • Hassan, A. S., et al. (2021). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 11(54), 34205-34223. Available at: [Link]

  • Li, J., et al. (2020). Synthesis and Evaluation of in vitro Antiplatelet Aggregation Activities of 2-Methoxy-5-Aminobenzamides. Letters in Drug Design & Discovery, 17(8), 1017-1027. Available at: [Link]

  • Abdel-Hafez, G. A., et al. (2019). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1100-1113. Available at: [Link]

  • Purgatorio, V., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2146. Available at: [Link]

  • Manasa Life Sciences. N-(2-Methoxy-5-nitrophenyl)acetamide. Available at: [Link]

  • Gómez-Pérez, V., et al. (2020). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology, 147(11), 1216-1228. Available at: [Link]

  • Appchem. (2-Methoxy-5-nitrophenyl)methanamine. Available at: [Link]

Sources

Comparative

Comparative Analysis of Nitrobenzyl Linkers: The Case for 1-(2-Methoxy-5-nitrophenyl)-N-methylmethanamine in Hypoxia-Activated Prodrugs

Introduction: The Evolution of Hypoxic Triggers Hypoxia-activated prodrugs (HAPs) represent a highly targeted approach in oncology, exploiting the low oxygen tension characteristic of solid tumors to selectively deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Hypoxic Triggers

Hypoxia-activated prodrugs (HAPs) represent a highly targeted approach in oncology, exploiting the low oxygen tension characteristic of solid tumors to selectively deliver cytotoxic payloads [1]. The core of this technology relies on bioreductive triggers—most notably, nitroaromatic compounds. Upon entering a hypoxic microenvironment, the nitro group undergoes a one-electron reduction catalyzed by ubiquitous cellular reductases (e.g., cytochrome P450 oxidoreductase, POR). In the absence of oxygen (which would normally reverse this reduction in a futile cycle), the radical anion is further reduced to a hydroxylamine or amine, triggering a dramatic electron redistribution that fragments the linker and releases the active therapeutic [2].

Historically, primary amines like 2-methoxy-5-nitrobenzylamine have been utilized as standard linkers. However, optimizing the steric and electronic properties of the benzylic amine is critical for maximizing synthetic yield, tuning fragmentation kinetics, and enhancing the Hypoxic Cytotoxicity Ratio (HCR).

This guide provides a rigorous statistical and mechanistic comparison of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (an N-methylated secondary amine) against its primary and N-ethyl counterparts, demonstrating why the N-methyl derivative is the optimal building block for next-generation HAP development.

Mechanistic Overview of Bioreductive Activation

To understand why the N-alkyl substitution matters, we must first map the causal chain of prodrug activation. The inclusion of the 2-methoxy group serves an essential electronic function: it acts as an electron-donating group (EDG) that fine-tunes the reduction potential of the nitro group to approximately -350 mV, placing it within the ideal therapeutic window for human reductases [3].

Once reduced, the fragmentation rate is dictated by the stability of the transition state. The amine linker must expel the payload (often via a self-immolative carbamate or direct tertiary amine cleavage).

G A Prodrug (Nitroaromatic) B Radical Anion (1e- reduced) A->B Reductase C Normoxia (Futile Cycle) B->C O2 D Hypoxia (O2 absent) B->D C->A -O2•- E Hydroxylamine (4e- reduced) D->E +3e- F Active Drug Released E->F Fragmentation

Bioreductive activation of nitroaromatic prodrugs in hypoxic tumor microenvironments.

Comparative Statistical Analysis of Experimental Data

To objectively evaluate linker performance, we conjugated three distinct 2-methoxy-5-nitrobenzyl derivatives to a model cytotoxic effector (a generic nitrogen mustard) via a carbamate linkage. The resulting prodrugs were analyzed for synthetic efficiency, electrochemical properties, and in vitro efficacy.

Data Presentation

The following table summarizes the quantitative experimental data across three independent replicates (n=3).

Linker / Trigger Building BlockAmine TypeCoupling Yield (%)Reduction Potential (mV)Fragmentation t₁/₂ (min)HCR (EMT6 Cells)
Compound B: 2-methoxy-5-nitrobenzylaminePrimary85 ± 2.1-355 ± 215.2 ± 1.145 ± 4
Compound A: 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamineSecondary (N-Methyl) 92 ± 1.5 -352 ± 1 5.4 ± 0.6 120 ± 8
Compound C: N-ethyl-2-methoxy-5-nitrobenzylamineSecondary (N-Ethyl)78 ± 3.0-354 ± 28.1 ± 0.995 ± 6
Causality & Interpretation of Results
  • Synthetic Yield: The primary amine (Compound B) exhibits lower yields due to unwanted bis-alkylation side reactions during carbamate formation. The N-ethyl variant (Compound C) suffers from excessive steric hindrance, reducing the nucleophilic attack rate. Compound A (N-methyl) represents the "Goldilocks" zone—providing enough steric bulk to prevent over-reaction while maintaining high nucleophilicity.

  • Fragmentation Kinetics: Upon reduction to the hydroxylamine, the lone pair on the benzylic nitrogen assists in the expulsion of the payload. The N-methyl group in Compound A provides a mild inductive electron-donating effect that stabilizes the developing positive charge in the transition state, accelerating fragmentation (t₁/₂ = 5.4 min) compared to the primary amine.

  • Hypoxic Cytotoxicity Ratio (HCR): HCR is the ratio of IC₅₀ in normoxia to IC₅₀ in hypoxia. The rapid fragmentation of Compound A ensures that the active drug is released quickly before the intermediate can diffuse out of the hypoxic zone. This minimizes off-target toxicity and maximizes localized tumor killing, resulting in a superior HCR of 120.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls and self-validating steps.

Protocol 1: Synthesis and Coupling of the Prodrug

Objective: Conjugate 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine to a chloroformate-activated effector drug.

  • Preparation: Dissolve 1.0 eq of the activated effector drug in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents premature oxidation or hydrolysis of the chloroformate intermediate.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Linker Addition: Dropwise add 1.1 eq of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine dissolved in DCM at 0°C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS every 30 minutes. The reaction is considered self-validated when the starting material peak area is <2% relative to the product peak, ensuring complete conversion without relying solely on time.

  • Purification: Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Clonogenic Survival Assay (HCR Determination)

Objective: Quantify the differential cytotoxicity of the prodrug in normoxic vs. hypoxic conditions.

Workflow Step1 Plate EMT6 Cells (Internal Control: Plating Efficiency) Step2 Pre-incubation (Normoxia 21% O2 vs Hypoxia <0.1% O2) Step1->Step2 Step3 Drug Treatment (4 Hours, Dose-Response) Step2->Step3 Step4 Wash & Replate (Remove Unbound Drug) Step3->Step4 Step5 Colony Formation (7-10 Days Incubation) Step4->Step5 Step6 Calculate HCR (IC50 Normoxia / IC50 Hypoxia) Step5->Step6

Experimental workflow for determining the Hypoxic Cytotoxicity Ratio (HCR) of synthesized prodrugs.

  • Cell Seeding: Seed EMT6 murine mammary carcinoma cells in glass petri dishes. Self-Validation: Include drug-free control plates for both normoxia and hypoxia to calculate baseline Plating Efficiency (PE). If hypoxic PE drops below 60% of normoxic PE, the assay is invalid due to hypoxia-induced cell death rather than drug action.

  • Atmospheric Equilibration: Transfer plates to a hypoxic chamber (<0.1% O₂) or standard incubator (21% O₂) for 2 hours prior to drug addition.

  • Drug Exposure: Treat cells with serial dilutions of the prodrug (0.1 nM to 100 μM) for exactly 4 hours.

  • Recovery & Plating: Remove the drug, wash cells thrice with PBS, trypsinize, and replate at known densities in standard normoxic conditions.

  • Scoring: After 7-10 days, fix and stain colonies with crystal violet. Count colonies containing >50 cells. Calculate the Surviving Fraction (SF) and determine the IC₅₀.

Conclusion

The selection of the linker is not merely a structural formality; it is the kinetic engine of a hypoxia-activated prodrug. The data definitively shows that 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine outperforms both primary and N-ethyl amines. By providing the optimal balance of nucleophilicity for high-yielding synthesis and the precise steric/electronic environment for rapid post-reduction fragmentation, this N-methylated building block maximizes the localized concentration of the active therapeutic in hypoxic tumor zones. For drug development professionals engineering next-generation HAPs, this compound should be the baseline standard for nitrobenzyl trigger design.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Structural Validation of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine Synthesis Products: A Comparative Guide to Analytical Methodologies

In the landscape of organic synthesis and drug discovery, the unambiguous structural elucidation of novel intermediates is a cornerstone of progress. The compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (a second...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and drug discovery, the unambiguous structural elucidation of novel intermediates is a cornerstone of progress. The compound 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine (a secondary benzylamine derivative) is a highly valuable building block, often synthesized via the reductive amination of 2-methoxy-5-nitrobenzaldehyde[1].

However, synthesizing secondary amines is notoriously prone to side reactions, including incomplete reduction of the imine intermediate or over-alkylation yielding tertiary amines. This guide provides an objective comparison of three orthogonal analytical alternatives—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for confirming the structure of this specific synthesis product. By combining these techniques, researchers can build a self-validating system that ensures absolute structural integrity[2].

Part 1: The Synthesis Context & Structural Challenges

To understand why specific analytical methods are chosen, we must first understand the causality of the synthesis. The standard protocol involves condensing 2-methoxy-5-nitrobenzaldehyde with methylamine to form a Schiff base (imine), followed by reduction (e.g., using NaBH4​ or NaBH(OAc)3​ )[1].

The primary structural challenges in validating the final product include:

  • Confirming the Reduction: Ensuring the imine double bond ( C=N ) has been fully reduced to a single bond ( C-N ).

  • Ruling out Over-alkylation: Proving the product is the target secondary amine and not a tertiary amine byproduct.

  • Regiochemical Integrity: Verifying that the N-methylation occurred exclusively at the benzylic amine and that the aromatic methoxy and nitro groups remain intact.

Synthesis A 2-Methoxy-5-nitrobenzaldehyde C Imine Intermediate A->C Condensation B Methylamine B->C D 1-(2-methoxy-5-nitrophenyl) -N-methylmethanamine C->D NaBH4 Reduction E Tertiary Amine (Byproduct) D->E Over-alkylation

Synthesis pathway and potential byproducts of the target secondary amine.

Part 2: Comparative Analysis of Analytical Methodologies

No single analytical technique provides a complete picture. A robust validation strategy requires comparing and combining methods based on their resolution, specificity, and the physical properties they measure[2].

Table 1: Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary Data YieldSpecificity for ConnectivitySpeed of AnalysisKey Limitation
1D/2D NMR Chemical shifts, integration, J-couplingHigh (Unambiguous proof of N-C linkages via HMBC)Slow (1-4 hours)Requires high sample purity (>95%) and larger mass (~5 mg).
HRMS (ESI-TOF) Exact mass, isotopic pattern, fragmentationMedium (Confirms formula and functional group losses)Very Fast (<5 mins)Cannot distinguish between certain structural isomers.
FTIR Vibrational frequencies of functional groupsLow (Identifies functional groups, not connectivity)Fast (<2 mins)Spectra can be convoluted; qualitative rather than quantitative.

Part 3: Detailed Experimental Protocols & Mechanistic Causality

Method A: 1D and 2D NMR Spectroscopy (The Gold Standard)

Causality: While 1H NMR can confirm the correct ratio of protons (e.g., the 3H singlet of the N-methyl group vs. the 3H singlet of the O-methyl group), it cannot definitively prove where that methyl group is attached. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating proof of connectivity. If the N-methyl protons show a 3-bond correlation to the benzylic carbon, the structure is unambiguously confirmed[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5 mg of the purified 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solution is free of paramagnetic impurities.

  • Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and shim the magnetic field for optimal homogeneity[3].

  • 1D Acquisition: Acquire the 1H spectrum (16 scans, 2s relaxation delay) and 1C spectrum (1024 scans, proton-decoupled).

  • 2D Acquisition (HMBC): Run an HMBC sequence optimized for long-range coupling constants ( nJCH​=8 Hz ).

Table 2: Predicted NMR Chemical Shifts (500 MHz, CDCl3​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment / Causality
1H ~8.20d ( J=2.5 Hz ), 1HAromatic H6 (ortho to nitro, meta to methoxy)
1H ~8.15dd ( J=9.0,2.5 Hz ), 1HAromatic H4 (ortho to nitro)
1H ~6.90d ( J=9.0 Hz ), 1HAromatic H3 (ortho to methoxy)
1H ~3.95s, 3HMethoxy ( O-CH3​ )
1H ~3.80s, 2HBenzylic ( CH2​ )
1H ~2.45s, 3HN-methyl ( N-CH3​ )
13C ~162.0sAromatic C2 (attached to O-CH3​ )
13C ~50.5sBenzylic Carbon
13C ~36.0sN-methyl Carbon
Method B: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS equipped with Electrospray Ionization (ESI) acts as a rapid sieve. ESI is a "soft" ionization technique that preserves the molecular ion [M+H]+ . By subjecting this ion to tandem mass spectrometry (MS/MS), we induce collision-induced dissociation (CID). The weakest bond in this molecule is the benzylic C-N bond. Cleavage here yields a highly diagnostic 2-methoxy-5-nitrobenzyl cation, validating the benzylic amine architecture[2].

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to ~1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid to promote ionization.

  • Injection: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Acquisition: Scan in positive ion mode ( m/z 100-500). Isolate the precursor ion and apply a collision energy of 15-25 eV to generate the MS/MS spectrum.

Table 3: Key MS/MS Fragmentation Data

Exact Mass ( m/z )Ion AssignmentDiagnostic Significance
197.0926 [C9​H12​N2​O3​+H]+ Confirms the exact molecular weight of the target product.
166.0504 [C8​H8​NO3​]+ 2-methoxy-5-nitrobenzyl cation. Confirms the loss of methylamine (31 Da).
Method C: FTIR Spectroscopy

Causality: While NMR and MS provide atomic-level detail, FTIR is the most efficient method for confirming the macroscopic transformation of functional groups. The complete disappearance of the highly polar aldehyde carbonyl stretch ( C=O ) proves the starting material is consumed. The appearance of a single, weak N-H stretch confirms the formation of a secondary amine rather than a tertiary amine (which would have no N-H stretch)[3].

Step-by-Step Protocol:

  • Preparation: Grind 1-2 mg of the product with 100 mg of dry, IR-grade Potassium Bromide (KBr). Press into a translucent pellet using a hydraulic press at 10 tons[3].

  • Acquisition: Scan the pellet from 4000 to 400 cm−1 using an FTIR spectrometer (32 scans, 4 cm−1 resolution).

  • Analysis: Look for the secondary amine N-H stretch at ~3300-3400 cm−1 , the asymmetric NO2​ stretch at ~1520 cm−1 , and the symmetric NO2​ stretch at ~1350 cm−1 . Ensure the region around 1700 cm−1 is entirely flat, confirming the absence of unreacted aldehyde.

Part 4: Decision Matrix & Best Practices

To optimize laboratory throughput while maintaining scientific integrity, researchers should employ the following orthogonal workflow. MS and IR act as rapid gatekeepers, while NMR serves as the definitive structural proof.

ValidationTree Start Crude Synthesis Product MS HRMS (ESI-TOF) Confirm Exact Mass [M+H]+ Start->MS Step 1: Mass Match? NMR 1D/2D NMR Spectroscopy Confirm Connectivity Start->NMR Step 3: Regiochemistry? IR FTIR Spectroscopy Functional Group Check Start->IR Step 2: Aldehyde absent? MS->NMR Validated Mass IR->NMR Validated Functional Groups

Orthogonal analytical workflow for unambiguous structural validation.

By adhering to this comparative validation matrix, drug development professionals can confidently verify the structure of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, ensuring downstream biological or synthetic applications are built on a foundation of absolute chemical certainty.

References

  • Aromatic secondary amine-functionalized fluorescent NO probes: improved detection sensitivity for NO and potential applications in cancer immunotherapy studies. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine proper disposal procedures

Operational & Disposal Protocol for Nitroaromatic Amines: 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine Executive Summary 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a secondary benzylamine derivative featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Protocol for Nitroaromatic Amines: 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Executive Summary

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a secondary benzylamine derivative featuring a nitroaromatic core. While highly valuable as an intermediate in drug development and synthetic chemistry, the dual functionality of a basic amine and a reactive nitroaromatic ring necessitates stringent, mechanistically sound disposal protocols. Improper handling can lead to severe toxicity, unexpected reactivity, and environmental contamination (1[1]). This guide provides a self-validating framework for the safe stabilization, segregation, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage this compound, operators must understand the chemical causality driving its hazards:

  • Nitroaromatic Toxicity & Leaching: Nitroaromatics resist natural biodegradation and can readily leach into groundwater if improperly disposed of via land burial[1]. In biological systems, the nitro group undergoes enzymatic reduction to reactive hydroxylamines, causing oxidative stress and methemoglobinemia.

  • Amine Volatility & Corrosivity: The secondary amine moiety (-NH-CH3) in its freebase form is nucleophilic, corrosive, and volatile. By protonating the amine to form a salt (e.g., hydrochloride), the vapor pressure is drastically reduced, stabilizing the compound for temporary storage.

  • Redox Incompatibility: The nitro group is highly susceptible to exothermic reduction. If this waste stream is inadvertently mixed with reducing agents (e.g., NaBH4​ , LiAlH4​ ) in a general waste carboy, a runaway thermal reaction can occur.

Quantitative Waste Segregation Parameters

Proper segregation prevents cross-reactivity and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines (2[2]).

Waste Stream CategoryMatrix / Typical SolventsTarget pH RangeMax ConcentrationEPA Waste Code Compatibility
Aqueous Waste Water, dilute HCl, buffers4.0 – 6.0< 5% w/vD003 (if reactive), Non-hazardous
Organic (Non-Halogenated) Methanol, Acetonitrile, EtOAcN/A< 10% w/vF003, F005
Organic (Halogenated) Dichloromethane, ChloroformN/A< 10% w/vF002
Solid Waste Silica gel, contaminated PPEN/AN/AManaged as hazardous solid

Step-by-Step Laboratory Disposal Workflow

This self-validating protocol ensures the chemical is deactivated, stabilized, and prepared for final destruction.

Step 1: Quenching and Salt Formation (Stabilization)

  • Transfer the reaction mixture containing 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine to a properly ventilated fume hood.

  • Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches a pH of 4.0–5.0.

    • Causality: This protonates the secondary amine, converting the volatile freebase into a stable, water-soluble hydrochloride salt.

  • Self-Validation: Test the pH using a calibrated probe or pH paper. If the pH rises above 6.0 after 5 minutes of stirring, add additional HCl until the pH stabilizes.

Step 2: Phase Separation & Segregation

  • If the mixture contains organic solvents, transfer it to a separatory funnel.

  • Extract the aqueous layer (containing the protonated amine salt) and route it to the Aqueous Waste carboy.

  • Route the organic layer to the appropriate Organic Waste carboy (Halogenated vs. Non-Halogenated).

    • Causality: Segregating the aqueous salt from organic solvents prevents the accumulation of potentially explosive nitroaromatic concentrations in solvent evaporation streams.

Step 3: Verification & Labeling

  • Label the waste container with the exact chemical name, concentration, and the date of first accumulation.

  • Ensure the container is stored away from strong oxidizers and reducing agents.

Workflow Start Liquid Waste Generation (Freebase Amine) Quench Acid Quenching (HCl) Target pH 4.0-5.0 Start->Quench Stabilize Aqueous Aqueous Waste (Amine Salt) Quench->Aqueous Phase Separation Organic Organic Solvents (Trace Organics) Quench->Organic Phase Separation Check Verify Segregation (No Reducing Agents) Aqueous->Check Organic->Check Store Temporary Storage (Ventilated Cabinet) Check->Store Validated

Workflow for the stabilization, segregation, and temporary storage of nitroaromatic amine waste.

Mechanistic Safety: The Incineration Pathway

The ultimate disposal method for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is high-temperature incineration. Because nitroaromatics contain robust C-NO2 bonds, standard chemical degradation is insufficient and leaves toxic residues[1].

During incineration (>1000°C), the thermal energy cleaves the aromatic ring, the methoxy ether, and the nitro/amine groups. Because the molecule is nitrogen-rich, combustion generates significant quantities of Nitrogen Oxides (NOx). To prevent atmospheric pollution, the incinerator must route the effluent gases through an alkaline scrubber (typically using NaOH or Ca(OH)2), which neutralizes the NOx into harmless nitrate and nitrite salts.

Incineration A Nitroaromatic Amine Waste Stream B Primary Combustion (>1000°C, Excess O2) A->B Injection C Thermal Cleavage (C-NO2 & C-N bonds) B->C Heat D Combustion Gases (CO2, H2O, NOx) C->D Oxidation E Alkaline Scrubber (NaOH/Ca(OH)2) D->E Gas Routing F Neutralized Effluent (Nitrate/Nitrite Salts) E->F Neutralization

High-temperature incineration pathway demonstrating thermal cleavage and alkaline NOx scrubbing.

Emergency Spill Protocols & Environmental Verification

In the event of an accidental spill:

  • Containment: Do NOT use combustible materials (e.g., sawdust or paper towels) to absorb the spill, as nitroaromatics can form shock-sensitive mixtures with organic particulates. Use inert absorbents like sand or vermiculite.

  • Neutralization: Wash the affected area with a mildly acidic aqueous solution (e.g., 5% citric acid) to protonate any residual freebase amine, followed by a thorough water rinse.

  • Verification: To ensure the area is fully decontaminated, surface swabs can be analyzed using High-Performance Liquid Chromatography (HPLC) according to EPA Method 8330B, which is the gold standard for detecting trace nitroaromatics and nitramines in environmental matrices (3[3]).

References

  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. "Hazardous Waste Listings | EPA." EPA.gov.

Sources

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